molecular formula C20H34O3 B14749727 2,6,16-Kauranetriol

2,6,16-Kauranetriol

Cat. No.: B14749727
M. Wt: 322.5 g/mol
InChI Key: MGTDZPRNONHJLG-SBEWVQDESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6,16-Kauranetriol is a useful research compound. Its molecular formula is C20H34O3 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol

InChI

InChI=1S/C20H34O3/c1-17(2)8-13(21)9-18(3)15-6-5-12-7-20(15,11-19(12,4)23)10-14(22)16(17)18/h12-16,21-23H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,18-,19+,20+/m0/s1

InChI Key

MGTDZPRNONHJLG-SBEWVQDESA-N

Isomeric SMILES

C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(C)O)O)(C)C)O

Canonical SMILES

CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Intricacies of 2,6,16-Kauranetriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,16-Kauranetriol, a diterpenoid compound isolated from the herbaceous plant Pteris cretica, represents a molecule of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and insights into its potential biological activities. The document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this natural product.

Chemical Structure and Identification

This compound is a tetracyclic diterpenoid belonging to the kaurane (B74193) class. Its core structure is the kaurane skeleton, a complex ring system that forms the basis for a wide variety of natural products. The systematic name for this compound is (2R,4aR,5R,6aR,8R,9R,11aR,11bS)-4,4,8,11b-Tetramethyltetradecahydro-6a,9-methanocyclohepta[a]naphthalene-2,5,8-triol.

Chemical Structure:

G A

Figure 1: 2D Chemical Structure of this compound.

Molecular Identifiers:

  • CAS Number: 41530-90-9

  • Molecular Formula: C₂₀H₃₄O₃

  • Molecular Weight: 322.48 g/mol

  • SMILES: C[C@]12[C@@]3([H])[C@@]4(C--INVALID-LINK--O)C">C@HO)C--INVALID-LINK--([H])--INVALID-LINK--(C4)C

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and the general properties of kaurane diterpenoids, the following can be inferred. This information is summarized in Table 1.

PropertyValue/DescriptionSource/Method
Physical State Powder[1]
Molecular Weight 322.48 g/mol Calculated
Solubility Expected to be soluble in organic solvents like Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.[2]
Storage Store at 2-8°C.[2]

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Isolation of this compound from Pteris cretica

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification start Dried Pteris cretica Plant Material extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractions Bioactive Fractions partitioning->fractions column_chrom Column Chromatography (Silica Gel) fractions->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound

Figure 2: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered aerial parts of Pteris cretica are subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The resulting fractions are concentrated.

  • Chromatographic Purification: The bioactive fraction (typically the ethyl acetate or chloroform fraction for diterpenoids) is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed by spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC) and mass spectrometry.

Biological Activity and Signaling Pathways

The specific biological activities of this compound have not been extensively studied. However, the broader class of kaurane diterpenoids is known to possess a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Based on studies of structurally similar kaurane diterpenoids, it is plausible that this compound may exert its biological effects through the modulation of key cellular signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in inflammation.

G cluster_0 Upstream Signaling cluster_1 Cytoplasmic Cascade cluster_2 Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation ikb_p p-IκBα ikb->ikb_p nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active ikb_p->nfkb Ubiquitination & Degradation nucleus Nucleus nfkb_active->nucleus gene_transcription Gene Transcription nucleus->gene_transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_transcription->cytokines kauranetriol This compound kauranetriol->ikk Inhibition?

Figure 3: Postulated inhibitory effect on the NF-κB signaling pathway.

Hypothesized Mechanism of Action:

Many kaurane diterpenoids have been shown to inhibit the activation of the NF-κB pathway. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes such as those for TNF-α, IL-6, and COX-2. It is hypothesized that this compound may share this mechanism of action. Further research is required to validate this hypothesis.

Future Directions

This compound represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Total Synthesis: Development of an efficient and scalable total synthesis route to enable further biological evaluation and the generation of analogues.

  • Pharmacological Profiling: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to identify key structural features responsible for biological activity and to optimize potency and selectivity.

  • Target Identification: Utilizing chemical biology approaches to identify the direct molecular targets of this compound.

Conclusion

This technical guide has summarized the current knowledge on the chemical structure and potential biological relevance of this compound. While significant gaps in our understanding remain, the information presented herein provides a solid foundation for future investigations into this intriguing natural product. The unique kaurane scaffold and the presence of multiple hydroxyl groups suggest a rich potential for derivatization and the development of novel therapeutic agents.

References

Unveiling 2,6,16-Kauranetriol: A Technical Guide to its Natural Sourcing and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological significance of the ent-kaurane diterpenoid, 2,6,16-Kauranetriol. This document synthesizes available scientific information to support research and development efforts focused on this class of natural products.

Natural Provenance of this compound

The primary documented natural source of this compound, also referred to in scientific literature as 2β,6β,16α-trihydroxy-ent-kaurane, is the plant species Pteris cretica, commonly known as the Cretan brake fern. This fern is a member of the Pteridaceae family and is found in temperate and warm regions. The compound has been identified in both the aerial parts and the rhizomes of the plant. While Pteris cretica stands out as the principal source, the broader class of ent-kaurane diterpenoids is widely distributed in the plant kingdom, including in the genera Isodon, Sideritis, and Coffea.

Experimental Protocols: Isolation of Kaurane Diterpenoids

While a specific, detailed protocol for the isolation of this compound with quantitative yield and purity data is not extensively documented in publicly available literature, a general methodology can be constructed based on established phytochemical techniques for separating ent-kaurane diterpenoids from plant matrices. The following protocol is a representative workflow.

Plant Material Collection and Preparation

Fresh, healthy aerial parts and rhizomes of Pteris cretica should be collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction, typically using a 70% aqueous ethanol (B145695) solution at room temperature. This process is repeated multiple times to ensure the complete extraction of secondary metabolites. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation scheme would involve:

  • Petroleum Ether: To remove non-polar constituents like fats and waxes.

  • Dichloromethane (B109758) or Chloroform: To extract compounds of intermediate polarity, which often includes diterpenoids.

  • Ethyl Acetate (B1210297): To isolate more polar compounds.

  • n-Butanol: To extract highly polar glycosidic compounds.

The ent-kaurane diterpenoids, including this compound, are expected to be concentrated in the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The fractions enriched with diterpenoids are then subjected to a series of chromatographic techniques for the isolation of pure this compound.

  • Column Chromatography: The dried fraction is adsorbed onto silica (B1680970) gel and subjected to column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is employed. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

Structure Elucidation and Purity Assessment

The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC) and Mass Spectrometry (HR-ESI-MS). The purity of the final compound is determined using analytical HPLC.

Quantitative Data Summary

ParameterDescriptionExpected Range/Value
Extraction Yield Percentage of crude extract obtained from dried plant material.2-10% (w/w)
Fractionation Yield Percentage of each solvent fraction from the crude extract.Varies depending on the solvent.
Isolated Compound Yield Milligrams of pure this compound obtained per kilogram of dried plant material.Data not available.
Purity Purity of the isolated this compound as determined by HPLC.>95% for use in biological assays.

Potential Signaling Pathways and Biological Activities

While the specific molecular targets and signaling pathways of this compound have not been extensively studied, research on other structurally related ent-kaurane diterpenoids provides insights into its potential biological activities. Many compounds in this class have demonstrated significant anticancer properties.

The potential mechanisms of action for ent-kaurane diterpenoids include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Key signaling pathways that are often modulated by these compounds include:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: Many ent-kaurane diterpenoids have been shown to inhibit the NF-κB pathway, which is a critical regulator of inflammatory responses and cell survival. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and promote cancer cell death.

  • p53 Signaling Pathway: The tumor suppressor protein p53 plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress. Some natural compounds exert their anticancer effects by activating the p53 pathway.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow cluster_0 Plant Material Preparation cluster_1 Extraction & Fractionation cluster_2 Purification & Analysis cluster_3 Final Product Pteris_cretica Pteris cretica (Aerial parts & Rhizomes) Drying Drying & Powdering Pteris_cretica->Drying Extraction 70% Ethanol Extraction Drying->Extraction Fractionation Solvent Partitioning (Petroleum Ether, DCM, EtOAc, n-BuOH) Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Structure_Elucidation Spectroscopic Analysis (NMR, MS) Prep_HPLC->Structure_Elucidation Purity_Assessment Analytical HPLC Prep_HPLC->Purity_Assessment Pure_Compound Pure this compound Purity_Assessment->Pure_Compound

Caption: Generalized workflow for the isolation of this compound.

Postulated Signaling Pathway for Anticancer Activity

Signaling_Pathway cluster_0 Induction cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Outcome Kauranetriol This compound NFkB_Inhibition Inhibition of NF-κB Pathway Kauranetriol->NFkB_Inhibition p53_Activation Activation of p53 Pathway Kauranetriol->p53_Activation Apoptosis Apoptosis NFkB_Inhibition->Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Cell_Cycle_Arrest->Anticancer_Effect

Caption: Postulated signaling pathways for the anticancer effects of this compound.

The Biosynthesis of 2,6,16-Kauranetriol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2,6,16-Kauranetriol, a hydroxylated ent-kaurane diterpenoid. While the complete enzymatic cascade for this specific molecule is yet to be fully elucidated in a single plant species, this document outlines a putative pathway based on established enzymatic reactions in the broader context of ent-kaurane diterpenoid biosynthesis. It includes available quantitative data, detailed experimental protocols for key enzyme characterization, and visualizations to facilitate understanding of the molecular processes.

The Core Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the general terpenoid pathway, starting with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The pathway proceeds through the formation of the characteristic tetracyclic ent-kaurane skeleton, followed by a series of specific hydroxylation events catalyzed by cytochrome P450 monooxygenases (CYPs).

The initial steps of the pathway are well-characterized and involve two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS). These enzymes catalyze the cyclization of the linear GGPP molecule into the tetracyclic hydrocarbon, ent-kaurene.

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are required to produce this compound. These hydroxylation steps are catalyzed by specific cytochrome P450 enzymes. While the enzymes responsible for the C-19 oxidation leading to gibberellins (B7789140) are well-known (ent-kaurene oxidase, KO, a CYP701A, and ent-kaurenoic acid oxidase, KAO, a CYP88A), the specific CYPs that hydroxylate the ent-kaurane ring at the C-2, C-6, and C-16 positions to yield this compound have not been definitively identified and characterized across the plant kingdom.[1] However, the existence of various hydroxylated kaurane (B74193) diterpenoids in different plant species strongly suggests the presence of a diverse array of CYPs with the requisite catalytic activities. For instance, a diterpene synthase from poplar (Populus trichocarpa) has been shown to produce 16α-hydroxy-ent-kaurane directly from ent-copalyl diphosphate.[2][3] Additionally, an ent-isokaurene (B1253285) C2-hydroxylase has been identified in rice. While not directly on the ent-kaurene skeleton, it demonstrates the capability of plant CYPs to hydroxylate at the C-2 position of a kaurane-like structure. The isolation of 2β,16α,19-trihydroxy-ent-kaurane from Euphorbia hirta further supports the existence of enzymes capable of multiple hydroxylations on the kaurane framework.

Based on this evidence, a putative biosynthetic pathway for this compound is proposed, involving sequential or concerted hydroxylation of ent-kaurene at the C-16, C-2, and C-6 positions by distinct cytochrome P450 monooxygenases.

This compound Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) 16_OH_ent_Kaurene 16-hydroxy-ent-Kaurene ent_Kaurene->16_OH_ent_Kaurene ent-Kaurene C16-Hydroxylase (CYP, putative) 2_16_diOH_ent_Kaurene 2,16-dihydroxy-ent-Kaurene 16_OH_ent_Kaurene->2_16_diOH_ent_Kaurene ent-Kaurene C2-Hydroxylase (CYP, putative) Kauranetriol This compound 2_16_diOH_ent_Kaurene->Kauranetriol ent-Kaurene C6-Hydroxylase (CYP, putative)

Caption: Putative biosynthesis pathway of this compound from GGPP.

Quantitative Data

Quantitative kinetic data for the specific cytochrome P450 enzymes involved in the terminal steps of this compound biosynthesis are not yet available in the public domain. The following table summarizes the known kinetic parameters for the initial, well-characterized enzymes in the ent-kaurane biosynthetic pathway.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
ent-Copalyl Diphosphate Synthase (CPS)Arabidopsis thalianaGGPP0.60.03[Sun and Kamiya, 1994]
ent-Kaurene Synthase (KS)Arabidopsis thalianaent-CPP0.30.04[Yamaguchi et al., 1998]
ent-Kaurene Oxidase (KO) (CYP701A3)Arabidopsis thalianaent-Kaurene~5N/A[Helliwell et al., 1999]

Note: N/A indicates that the data is not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in the biosynthesis of this compound. These protocols are generalized and may require optimization for specific enzymes and plant species.

Heterologous Expression and Purification of Diterpene Synthases and Cytochrome P450s

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Protocol:

  • Gene Identification and Cloning:

    • Identify candidate genes for CPS, KS, and putative hydroxylases (CYPs) from transcriptome data of a plant species known to produce this compound or related hydroxylated kauranoids.

    • Amplify the full-length coding sequences (CDS) using PCR with gene-specific primers.

    • Clone the amplified CDS into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast). For plant CYPs, which are often membrane-bound, yeast (Saccharomyces cerevisiae) is a common heterologous expression host.[4][5]

  • Heterologous Expression:

    • For Diterpene Synthases (in E. coli):

      • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

      • Grow the culture to an OD_600 of 0.6-0.8 at 37°C.

      • Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

    • For Cytochrome P450s (in Yeast):

      • Transform the expression construct into a suitable yeast strain (e.g., WAT11).

      • Grow the culture in a selective medium (e.g., SC-Ura) to a high density.

      • Induce protein expression by transferring the cells to a galactose-containing medium (e.g., YP-Gal).

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or high-pressure homogenization.

    • For CYPs, solubilize the microsomal fraction with a mild detergent (e.g., CHAPS).

    • Clarify the lysate by centrifugation.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[6]

Experimental_Workflow cluster_0 Gene Discovery & Cloning cluster_1 Protein Production cluster_2 Functional Characterization Gene_ID Identify Candidate Genes (Transcriptomics) Cloning Amplify & Clone CDS into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Cell Lysis & Protein Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Assay In Vitro Enzyme Assays Purification->Assay Analysis Product Identification (GC-MS, LC-MS) Assay->Analysis Kinetics Enzyme Kinetic Analysis Analysis->Kinetics

Caption: General workflow for enzyme discovery and characterization.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of the purified recombinant enzymes.

Protocol:

  • Diterpene Synthase Assay:

    • Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂), purified CPS or KS enzyme, and the substrate (GGPP for CPS, ent-CPP for KS).

    • Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

    • To analyze diterpene alcohol products, treat the reaction with a phosphatase to dephosphorylate the diterpene diphosphate products.

    • Extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cytochrome P450 Hydroxylase Assay (in vitro reconstitution):

    • Prepare a reaction mixture containing a buffer (e.g., 50 mM potassium phosphate, pH 7.4), the purified CYP enzyme, a cytochrome P450 reductase (CPR), and the substrate (ent-kaurene or a hydroxylated intermediate).

    • Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Incubate at an optimal temperature (e.g., 30°C) with shaking.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Product Identification and Quantification

Objective: To identify and quantify the enzymatic reaction products.

Protocol:

  • Sample Preparation:

    • Derivatize the extracted products if necessary for GC-MS analysis (e.g., silylation with BSTFA).

    • Resuspend the final sample in a suitable solvent for injection.

  • GC-MS Analysis:

    • Separate the products on a suitable GC column (e.g., HP-5MS).

    • Use a temperature gradient to elute the compounds.

    • Identify the products by comparing their mass spectra and retention times with those of authentic standards, if available, or by interpretation of the fragmentation patterns.

  • LC-MS Analysis:

    • For more polar compounds, use LC-MS for separation and detection.

    • Employ a suitable column (e.g., C18) and mobile phase gradient.

    • Identify products based on their retention times and mass-to-charge ratios.

Enzyme Kinetics

Objective: To determine the kinetic parameters (K_m and k_cat) of the enzymes.

Protocol:

  • Set up a series of enzyme assays with varying substrate concentrations.

  • Ensure that the reaction is in the linear range with respect to time and enzyme concentration.

  • Quantify the product formation at each substrate concentration using GC-MS or LC-MS with an internal standard.

  • Plot the initial reaction velocity (v) against the substrate concentration ([S]).

  • Determine K_m and V_max by fitting the data to the Michaelis-Menten equation using non-linear regression software.

  • Calculate k_cat from V_max and the enzyme concentration.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by the modification of a common diterpenoid scaffold. While the early steps of the pathway are well understood, the specific cytochrome P450 enzymes responsible for the precise hydroxylation pattern of this molecule remain a key area for future research. The identification and characterization of these enzymes will not only provide a complete picture of this biosynthetic pathway but also offer valuable biocatalysts for the potential biotechnological production of this compound and other high-value hydroxylated diterpenoids for pharmaceutical and other applications. The experimental protocols outlined in this guide provide a robust framework for researchers to pursue these exciting avenues of discovery.

References

An In-Depth Technical Guide to 2,6,16-Kauranetriol: Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,16-Kauranetriol, a diterpenoid compound, has been identified as a constituent of various plant species, notably within the Pteris genus. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The document details the methodologies for its extraction and isolation from natural sources and summarizes its physicochemical characteristics. While specific biological activities and mechanisms of action for this compound are not extensively documented in publicly available literature, this guide discusses the known cytotoxic and anti-inflammatory properties of structurally related kaurane (B74193) diterpenoids, providing a basis for future research and drug discovery efforts.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane class of natural products. Diterpenoids are a diverse group of secondary metabolites found throughout the plant kingdom, known for their wide range of biological activities. The kaurane skeleton, in particular, has been a subject of interest in medicinal chemistry due to the potent cytotoxic and anti-inflammatory properties exhibited by many of its derivatives. This guide focuses on this compound, specifically the ent-kaurane stereoisomer, ent-kaurane-2β,6β,16β-triol, which has been isolated from the aerial parts of the fern Pteris cretica.[1]

Physicochemical Properties

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 41530-90-9ChemWhat
Molecular Formula C₂₀H₃₄O₃ChemWhat
Molecular Weight 322.48 g/mol ChemWhat
Physical Description PowderChemFaces
Relative Density (Predicted) 1.15 g/cm³Clinisciences

Table 2: Solubility of this compound

SolventSolubilitySource
ChloroformSolubleChemFaces
DichloromethaneSolubleChemFaces
Ethyl Acetate (B1210297)SolubleChemFaces
Dimethyl Sulfoxide (DMSO)SolubleChemFaces
AcetoneSolubleChemFaces

Note: Specific quantitative solubility data (e.g., in mg/mL) is not currently available in the reviewed literature.

Experimental Protocols

Extraction and Isolation of ent-Kaurane-2β,6β,16β-triol from Pteris cretica

The following protocol is a generalized procedure based on methodologies reported for the isolation of kaurane diterpenoids from Pteris cretica.[1]

Workflow for Extraction and Isolation

Extraction_Isolation plant_material Dried Aerial Parts of Pteris cretica extraction Extraction with Methanol (B129727) (MeOH) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) concentration->partition chromatography_1 Column Chromatography (Silica Gel) partition->chromatography_1 chromatography_2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) chromatography_1->chromatography_2 isolated_compound Pure ent-Kaurane-2β,6β,16β-triol chromatography_2->isolated_compound

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The aerial parts of Pteris cretica are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The EtOAc and n-BuOH fractions, which are likely to contain the diterpenoids, are subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Further Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Biological Activities of Related Kaurane Diterpenoids

While specific biological studies on this compound are limited, the broader class of kaurane diterpenoids has been investigated for various pharmacological activities. This section provides an overview of the known cytotoxic and anti-inflammatory effects of structurally similar compounds, which may suggest potential therapeutic applications for this compound.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of kaurane diterpenoids against various cancer cell lines.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a kaurane diterpenoid) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Logical Relationship of Cytotoxicity

Cytotoxicity_Logic kaurane Kaurane Diterpenoid cancer_cell Cancer Cell Line kaurane->cancer_cell Treatment inhibition Inhibition of Cell Proliferation and/or Induction of Apoptosis cancer_cell->inhibition Leads to ic50 Determination of IC50 Value inhibition->ic50 Quantified by

Caption: Logical flow of determining the cytotoxic activity of a compound.

Anti-inflammatory Activity

Several kaurane derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 Activates nfkb_activation NF-κB Activation tlr4->nfkb_activation inflammatory_mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) nfkb_activation->inflammatory_mediators Induces inflammation Inflammation inflammatory_mediators->inflammation kaurane Kaurane Diterpenoid kaurane->nfkb_activation Inhibits

Caption: A potential signaling pathway for the anti-inflammatory action of kaurane diterpenoids.

Experimental Protocol for Nitric Oxide (NO) Production Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for a short period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After a 24-hour incubation, the supernatant is collected, and the concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Conclusion and Future Directions

This compound is a naturally occurring diterpenoid with a well-defined chemical structure. While its physicochemical properties are partially characterized, further studies are needed to determine key experimental data such as its melting point, boiling point, and detailed spectral characteristics. The primary source of this compound appears to be the fern Pteris cretica, and established protocols for its isolation provide a foundation for obtaining pure material for further investigation.

The biological activities of this compound remain largely unexplored. However, the known cytotoxic and anti-inflammatory effects of other kaurane diterpenoids suggest that this compound may also possess significant therapeutic potential. Future research should focus on:

  • Comprehensive Physicochemical Characterization: Obtaining complete and experimentally verified physical and spectral data for this compound.

  • Biological Screening: Evaluating the cytotoxic activity of this compound against a panel of human cancer cell lines.

  • Anti-inflammatory Studies: Investigating the anti-inflammatory effects of the compound in vitro and in vivo, and elucidating the underlying molecular mechanisms and signaling pathways.

Such studies will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Potential Therapeutic Targets of Kaurane Diterpenoids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaurane (B74193) diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have emerged as a significant area of interest in pharmacological research.[1] These tetracyclic diterpenes exhibit a broad spectrum of potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets of kaurane diterpenoids, with a focus on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. Detailed experimental methodologies for pivotal assays are provided to facilitate further research, and key signaling pathways are visualized to elucidate their mechanisms of action.

Anticancer Activity

A substantial body of evidence highlights the potent cytotoxic, pro-apoptotic, and anti-metastatic effects of kaurane diterpenoids against a wide array of cancer cell lines.[1] Their anticancer mechanisms are frequently multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and inhibition of critical signaling pathways essential for cancer cell survival, proliferation, and metastasis.

Key Signaling Pathways and Molecular Targets

Kaurane diterpenoids, particularly the well-studied compound oridonin, modulate several critical signaling pathways implicated in cancer progression.[2][3][4] The primary mechanisms include:

  • Induction of Apoptosis: Kaurane diterpenoids trigger apoptosis through the intrinsic (mitochondrial) and extrinsic pathways. Key molecular targets include the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspases (caspase-3, -8, and -9).[1] Poly (ADP-ribose) polymerase (PARP) cleavage is another hallmark of apoptosis induced by these compounds.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, most commonly at the G2/M or G0/G1 phase.[1] This is achieved by modulating the expression and activity of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs; e.g., CDK-2, CDK-4), as well as tumor suppressor proteins like p53 and the CDK inhibitor p21.[1]

  • Inhibition of Metastasis: Kaurane diterpenoids can suppress cancer cell migration and invasion by downregulating the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9) and vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[1]

  • Induction of Autophagy: Some kaurane diterpenoids can induce autophagy, a cellular self-degradation process, by targeting the mTOR signaling pathway.[1]

  • PI3K/Akt Signaling Pathway: Oridonin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is crucial for cancer cell survival and proliferation.[3]

Below is a diagram illustrating the principal signaling pathways affected by kaurane diterpenoids in cancer cells.

anticancer_pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_metastasis Metastasis Inhibition cluster_pi3k PI3K/Akt Pathway Inhibition Kaurane_Diterpenoids_A Kaurane Diterpenoids Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Kaurane_Diterpenoids_A->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspases ↑ Caspase-3, -8, -9 Cytochrome_c->Caspases PARP_Cleavage PARP Cleavage Caspases->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Kaurane_Diterpenoids_CC Kaurane Diterpenoids p53_p21 ↑ p53, p21 Kaurane_Diterpenoids_CC->p53_p21 Cyclin_CDK ↓ Cyclin D1, CDK2/4 p53_p21->Cyclin_CDK Cell_Cycle_Arrest G0/G1 or G2/M Arrest Cyclin_CDK->Cell_Cycle_Arrest Kaurane_Diterpenoids_M Kaurane Diterpenoids MMP ↓ MMP-2, MMP-9 Kaurane_Diterpenoids_M->MMP VEGF ↓ VEGF, VEGFR Kaurane_Diterpenoids_M->VEGF Metastasis Inhibition of Metastasis MMP->Metastasis VEGF->Metastasis Kaurane_Diterpenoids_P Kaurane Diterpenoids PI3K PI3K Kaurane_Diterpenoids_P->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Proliferation & Survival mTOR->Proliferation

Caption: Anticancer signaling pathways targeted by kaurane diterpenoids.
Quantitative Anticancer Data

The cytotoxic effects of various kaurane diterpenoids are typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.

Table 1: Cytotoxic Activity (IC50, µM) of Selected Kaurane Diterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineCell TypeIC50 (µM)Incubation Time (h)Reference
Oridonin SW480ColorectalNot specified-[1]
JDA-202 EC109Esophageal8.6024[1]
EC9706Esophageal9.4024[1]
Ponicidin HeLaCervical23.124[1]
A549Lung38.024[1]
A549Lung15.072[1]
GLC-82Lung32.024[1]
GLC-82Lung13.072[1]
Jaridonin EC109Esophageal12.048[1]
EC9706Esophageal11.248[1]
EC1Esophageal4.6048[1]
SHG-44Glioma14.772[1]
MCF-7Breast16.772[1]
Longikaurin A SMMC-7721Hepatocarcinoma~1.848[1]
HepG2Hepatocarcinoma~248[1]
CNE1Nasopharyngeal1.2648[1]
CNE2Nasopharyngeal1.5248[1]

Anti-inflammatory Activity

Kaurane diterpenoids have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.

Key Signaling Pathways and Molecular Targets

The primary anti-inflammatory mechanism of kaurane diterpenoids involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, kaurane diterpenoids suppress the production of:

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

  • Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide (NO) and prostaglandins, respectively.

The diagram below illustrates the inhibition of the NF-κB signaling pathway by kaurane diterpenoids.

anti_inflammatory_pathway cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) (Nuclear Translocation) NFkB_p65_p50->NFkB_p65_p50_nuc Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_p65_p50_nuc->Proinflammatory_Genes Induces Kaurane_Diterpenoids Kaurane Diterpenoids Kaurane_Diterpenoids->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by kaurane diterpenoids.
Quantitative Anti-inflammatory Data

The anti-inflammatory activity of kaurane diterpenoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Inhibition of Nitric Oxide (NO) Production by Kaurane Diterpenoids in LPS-stimulated Macrophages

CompoundCell LineIC50 (µM) for NO InhibitionReference
Kaurenoic acid RAW 264.751.73[6]
Compound 1 (from P. multifida) BV-213.9[7]
Compound 7 (from P. multifida) BV-210.8[7]

Neuroprotective Activity

Several kaurane diterpenoids have exhibited neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.

Key Signaling Pathways and Molecular Targets

The primary neuroprotective mechanism identified for kaurane diterpenoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by kaurane diterpenoids, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding for:

  • Antioxidant Enzymes: Heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

This upregulation of antioxidant defenses helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative disorders.

The following diagram depicts the activation of the Nrf2 pathway by kaurane diterpenoids.

nrf2_pathway cluster_nrf2 Nrf2 Signaling Pathway Kaurane_Diterpenoids Kaurane Diterpenoids Keap1 Keap1 Kaurane_Diterpenoids->Keap1 Inactivates Nrf2 Nrf2 Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: Activation of the Nrf2 pathway by kaurane diterpenoids.

Antimicrobial Activity

Kaurane diterpenoids have also demonstrated promising activity against a range of microbial pathogens, including multidrug-resistant bacteria.

Key Targets and Mechanisms

The antimicrobial mechanisms of kaurane diterpenoids are still being elucidated but are thought to involve:

  • Disruption of Cell Membrane and Wall Integrity: Some kaurane diterpenoids can compromise the structural integrity of bacterial cell walls and membranes, leading to cell lysis.[9][10]

  • Inhibition of Biofilm Formation: These compounds have been shown to inhibit the formation of biofilms, which are protective communities of bacteria that are notoriously difficult to eradicate.[9][10]

  • Interference with Peptidoglycan Synthesis: Transcriptomic analysis has suggested that some kaurane diterpenoids can disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[10]

Quantitative Antimicrobial Data

The antimicrobial efficacy of kaurane diterpenoids is typically reported as the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Selected Kaurane Diterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
Sigesbeckin A MRSA64[11]
VRE64[11]
18-hydroxy-kauran-16-ent-19-oic acid MRSA64[11]
VRE64[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the therapeutic potential of kaurane diterpenoids.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of kaurane diterpenoids on cancer cell lines.

Workflow Diagram:

mtt_workflow A 1. Seed cells in a 96-well plate B 2. Treat with kaurane diterpenoids A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 1-4 hours D->E F 6. Add solubilization solution E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the kaurane diterpenoid in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for NF-κB and Nrf2 Pathways

This technique is used to detect and quantify the expression and activation (e.g., phosphorylation, nuclear translocation) of specific proteins in signaling pathways.

Workflow Diagram:

western_blot_workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA or Bradford) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis H->I

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cells with the kaurane diterpenoid and/or an inflammatory stimulus (e.g., LPS for NF-κB activation).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, p65, IκBα, Nrf2, Lamin B for nuclear fraction, GAPDH or β-actin for loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to quantify apoptosis (using Annexin V and Propidium Iodide staining) and to determine the distribution of cells in different phases of the cell cycle (using Propidium Iodide staining).[12][13]

Workflow Diagram (Apoptosis):

apoptosis_workflow A 1. Treat cells with kaurane diterpenoid B 2. Harvest & Wash cells with PBS A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Add Annexin V-FITC & Propidium Iodide C->D E 5. Incubate in the dark D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis analysis by flow cytometry.

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment: Treat cells with the kaurane diterpenoid for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol for Cell Cycle Analysis (PI Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA.

  • PI Staining: Add Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Kaurane diterpenoids represent a promising class of natural products with a diverse range of therapeutic applications. Their ability to modulate multiple key signaling pathways involved in cancer, inflammation, and neurodegeneration underscores their potential for the development of novel drugs. This technical guide provides a foundational understanding of the primary therapeutic targets of kaurane diterpenoids and detailed experimental protocols to aid researchers in further exploring their pharmacological activities. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for translating their therapeutic potential into clinical applications.

References

The Quest for Novel Therapeutics: An In-depth Guide to the Discovery of Kaurane Diterpenoids from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

The intricate molecular architecture of natural products continues to be a profound source of inspiration for the development of novel therapeutics. Among the vast array of phytochemicals, kaurane (B74193) diterpenoids, particularly the ent-kaurane series, have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] These tetracyclic diterpenes, predominantly isolated from plant genera such as Isodon, Pteris, and Croton, exhibit significant antitumor, anti-inflammatory, and antimicrobial properties.[2] This technical guide delves into the core methodologies for the discovery of novel kaurane diterpenoids, presenting a comprehensive overview of their isolation, structural elucidation, and biological evaluation, supported by detailed experimental protocols and quantitative data.

The Genesis of Discovery: From Plant Material to Crude Extract

The journey to discovering novel kaurane diterpenoids commences with the meticulous collection and processing of plant material. The selection of the plant species is often guided by ethnobotanical knowledge or chemotaxonomic profiling, as certain plant families, like Lamiaceae, are particularly rich in these compounds.[3][4]

A Generalized Workflow for Kaurane Diterpenoid Discovery

The overall process, from the plant source to the identification and evaluation of pure compounds, follows a systematic and multi-step approach. This workflow is critical for the successful isolation and characterization of novel chemical entities.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation & Bioassay plant Air-Dried Plant Material (e.g., leaves, aerial parts) extraction Solvent Extraction (e.g., 95% EtOH) plant->extraction partitioning Solvent Partitioning (e.g., EtOAc/H2O) extraction->partitioning crude_extract Crude EtOAc Extract partitioning->crude_extract cc Silica (B1680970) Gel Column Chromatography crude_extract->cc fractions Fractions cc->fractions mci_gel MCI Gel CHP-20 Column fractions->mci_gel hplc Semi-preparative HPLC mci_gel->hplc pure_compounds Pure Novel Kaurane Diterpenoids hplc->pure_compounds nmr NMR Spectroscopy (1D & 2D) pure_compounds->nmr ms Mass Spectrometry (HRESIMS) pure_compounds->ms xray X-ray Crystallography pure_compounds->xray bioassay Cytotoxicity Assays (e.g., MTT assay) pure_compounds->bioassay

A generalized experimental workflow for the discovery of novel kaurane diterpenoids.
Detailed Experimental Protocol: Extraction and Partitioning

The following protocol is a representative example for the initial extraction process, based on methodologies reported for the Isodon species.[3][5]

Plant Material: The aerial parts (leaves and stems) of the selected plant (e.g., Isodon japonica var. glaucocalyx) are collected, air-dried, and pulverized.

Extraction:

  • The powdered plant material (typically several kilograms) is extracted exhaustively with a polar solvent, such as 95% ethanol (B145695), at room temperature. This process is often repeated multiple times (e.g., 3 times for 24 hours each) to ensure the complete extraction of secondary metabolites.

  • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Partitioning:

  • The crude extract is suspended in water and then partitioned sequentially with solvents of increasing polarity. A common partitioning scheme involves using ethyl acetate (B1210297) (EtOAc) to separate medium-polarity compounds, which include many diterpenoids, from more polar and non-polar constituents.

  • The ethyl acetate-soluble fraction is then concentrated under reduced pressure to yield the crude extract that will be subjected to further chromatographic separation.

Isolation and Purification: The Chromatographic Gauntlet

The crude extract is a complex mixture of numerous compounds. Isolating the novel kaurane diterpenoids requires a series of chromatographic techniques to separate molecules based on their physicochemical properties, such as polarity, size, and affinity for the stationary phase.

Detailed Experimental Protocol: Multi-step Chromatography

The following is a typical multi-step chromatographic procedure for the purification of kaurane diterpenoids.[5][6]

Step 1: Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel (e.g., 200-300 mesh).

  • Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common system is a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH), starting from 100% CHCl₃ and gradually increasing the concentration of MeOH.

  • Procedure: The crude EtOAc extract is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

Step 2: MCI Gel Column Chromatography:

  • Stationary Phase: MCI gel CHP-20.

  • Mobile Phase: A gradient of methanol in water (e.g., 70% to 100% MeOH).

  • Procedure: Promising fractions from the silica gel column are further separated on an MCI gel column to remove pigments and other impurities.

Step 3: Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • Stationary Phase: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) (MeCN) or methanol in water.

  • Procedure: The final purification of individual compounds is achieved by semi-preparative HPLC, which offers high resolution and yields pure compounds.

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished through a combination of modern spectroscopic techniques.

Detailed Experimental Protocol: Spectroscopic Analysis

The following spectroscopic methods are essential for the structural elucidation of novel kaurane diterpenoids.[5][6]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to piece together the carbon-hydrogen framework of the molecule.

    • 1D NMR: ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals of the compound can be grown, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[5]

Biological Evaluation: Assessing Therapeutic Potential

A crucial step in the discovery process is to evaluate the biological activity of the newly identified kaurane diterpenoids. Given their known potential as anticancer agents, cytotoxicity assays against a panel of human cancer cell lines are commonly performed.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the cytotoxic activities of newly discovered kaurane diterpenoids from Isodon japonica var. glaucocalyx and Isodon rubescens. The IC₅₀ value represents the concentration of the compound that inhibits the growth of 50% of the cancer cells.

Table 1: Cytotoxicity of Kaurane Diterpenoids from Isodon japonica var. glaucocalyx [3][5]

CompoundCE-1 (IC₅₀, µM)U87 (IC₅₀, µM)A-549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)Hela (IC₅₀, µM)K-562 (IC₅₀, µM)HepG-2 (IC₅₀, µM)
Glaucocalyxin H10.954.331.865.244.88>202.58
Glaucocalyxin A2.213.252.054.873.651.021.25
Glaucocalyxin B3.544.582.875.014.121.582.14
Doxorubicin (B1662922) (Positive Control)0.020.030.010.040.030.010.02

Table 2: Cytotoxicity of Kaurane Diterpenoids from Isodon rubescens [6]

CompoundHL-60 (IC₅₀, µM)SMMC-7721 (IC₅₀, µM)A-549 (IC₅₀, µM)MCF-7 (IC₅₀, µM)SW480 (IC₅₀, µM)
Isojiangrubesin A>40>40>40>40>40
Isojiangrubesin B2.83.54.16.55.2
Isojiangrubesin C1.52.12.93.83.1
Isojiangrubesin D0.51.21.82.51.9
Cisplatin (Positive Control)1.28.59.815.412.6
Detailed Experimental Protocol: MTT Cytotoxicity Assay

The following is a standard protocol for determining the in vitro cytotoxicity of compounds against human cancer cell lines.[3]

  • Cell Culture: Human tumor cell lines (e.g., A-549, MCF-7, HepG-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours). A positive control (e.g., doxorubicin or cisplatin) and a vehicle control (DMSO) are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined from the dose-response curves.

Mechanism of Action: Elucidating the Molecular Targets

Beyond identifying cytotoxic compounds, understanding their mechanism of action is crucial for drug development. Many kaurane diterpenoids have been shown to induce apoptosis (programmed cell death) in cancer cells. The signaling pathways involved can be complex, often involving the mitochondria-mediated pathway.

Apoptosis Induction Signaling Pathway

The following diagram illustrates a simplified, representative signaling pathway for apoptosis induction by a hypothetical bioactive kaurane diterpenoid.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Kaurane Kaurane Diterpenoid Bax Bax Kaurane->Bax activates Bcl2 Bcl-2 Kaurane->Bcl2 inhibits CytoC Cytochrome c Bax->CytoC release Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis induces

A simplified signaling pathway for kaurane diterpenoid-induced apoptosis.

Conclusion and Future Directions

The discovery of novel kaurane diterpenoids from natural products remains a vibrant and promising field of research for the development of new drugs, particularly in oncology. The systematic application of the extraction, isolation, and structure elucidation techniques detailed in this guide is fundamental to uncovering new chemical entities. The quantitative bioactivity data presented herein highlight the potent and, in some cases, selective anticancer effects of these compounds.

Future research should focus on several key areas:

  • Exploring Untapped Biodiversity: Investigating underexplored plant species from diverse geographical regions could lead to the discovery of kaurane diterpenoids with novel structural features and biological activities.

  • Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways of the most potent compounds to facilitate their development as targeted therapies.

  • Semisynthesis and Analogue Development: The structural modification of naturally occurring kaurane diterpenoids can lead to the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.[7]

  • Advanced Analytical Techniques: The integration of metabolomics and other "-omics" technologies can accelerate the identification of bioactive compounds in complex natural extracts.

By leveraging the methodologies outlined in this guide and embracing innovative approaches, the scientific community can continue to unlock the therapeutic potential of kaurane diterpenoids for the benefit of human health.

References

Ethnobotanical Insights into Kaurane Diterpenoids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing kaurane (B74193) diterpenoids, delving into their biological activities and the molecular pathways they modulate. This document synthesizes traditional knowledge with modern scientific research to offer a valuable resource for the discovery and development of novel therapeutics.

Ethnobotanical Landscape of Kaurane Diterpenoid-Containing Plants

Kaurane diterpenoids are a class of natural products predominantly found in the plant kingdom, with a rich history of use in traditional medicine across various cultures. Several plant families are particularly known for producing these compounds, and their ethnobotanical applications often correlate with the scientifically validated biological activities of their constituent kaurane diterpenoids.

Table 1: Ethnobotanical Uses of Selected Plants Containing Kaurane Diterpenoids

Plant SpeciesFamilyTraditional Use(s)Key Kaurane Diterpenoid(s)
Isodon rubescensLamiaceaeUsed in Chinese folk medicine for treating sore throats, tonsillitis, colds, bronchitis, and various cancers.[1][2][3]Oridonin[1][2]
Sigesbeckia orientalisAsteraceaeTraditionally used in Chinese medicine to treat tetanus infections and various inflammatory conditions such as arthritis, rheumatic pain, and backache.[4]Kirenol, Siegesbeckiaol
Sigesbeckia pubescensAsteraceaeUsed in traditional Chinese medicine for rheumatism and to promote joint health.[5][6]Kirenol[5][7]
Croton lechleriEuphorbiaceaeThe red sap, known as "Sangre de Drago," is used in South American traditional medicine for wound healing, diarrhea, tumors, stomach ulcers, and herpes infections.[8][9][10]Not specified in the provided context.
Croton tigliumEuphorbiaceaeThe seeds have been utilized in traditional Chinese medicine to treat gastrointestinal disorders and inflammation.[11]Not specified in the provided context.
Annona muricataAnnonaceaeVarious parts of the plant are used in traditional medicine in Africa and South America to treat cancer, parasitic infections, arthritic pain, neuralgia, diarrhea, and fever.[12][13][14][15][16]Annonaceous acetogenins (B1209576) (while not kaurane diterpenoids, they are the major bioactive compounds)
Sideritis speciesLamiaceaeUsed in folk medicine as a herbal tea for the treatment of various ailments.[17]Siderol, Foliol, Linearol

Biological Activities and Therapeutic Potential

Scientific investigations have substantiated many of the traditional claims associated with kaurane diterpenoid-containing plants. These compounds exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

Kaurane diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects against a variety of cancer cell lines. Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Selected Kaurane Diterpenoids Against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference(s)
OridoninAGS (Gastric Cancer)15.6 (48h)[18]
OridoninHGC27 (Gastric Cancer)21.3 (48h)[18]
OridoninMGC803 (Gastric Cancer)25.1 (48h)[18]
OridoninBGC-7901 (Gastric Cancer)Not specified[19]
OridoninSW-480 (Colon Cancer)Not specified[19]
OridoninHL-60 (Leukemia)Not specified[19]
OridoninBEL-7402 (Hepatoma)Not specified[19]
OridoninA549 (Lung Cancer)Not specified[19]
OridoninB16 (Melanoma)Not specified[19]
7-Epi-candicandiolKB (Nasopharyngeal Carcinoma)13.3 µg/mL[2][20]
7-Epi-candicandiolCOL-2 (Colon Cancer)11.8 µg/mL[2][20]
7-Epi-candicandiolLU1 (Lung Cancer)17.9 µg/mL[2][20]
7-Epi-candicandiolLNCaP (Prostate Cancer)14.9 µg/mL[2][20]
7-Epi-candicandiolA2780 (Ovarian Cancer)9.0 µg/mL[2][20]
Antimicrobial Activity

Several kaurane diterpenoids have shown potent activity against a range of pathogenic bacteria, highlighting their potential as novel antimicrobial agents.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected Kaurane Diterpenoids Against Bacteria

CompoundBacteriumMIC (µg/mL)Reference(s)
Kaurenoic acidStreptococcus sobrinus10[21]
Kaurenoic acidStreptococcus mutans10[21]
Kaurenoic acidStreptococcus mitis10[21]
Kaurenoic acidStreptococcus sanguinis10[21]
Kaurenoic acidLactobacillus casei10[21]
Kaurenoic acidStreptococcus salivarius100[21]
Kaurenoic acidEnterococcus faecalis200[21]
Acetylgrandifloric acidVarious bacteria≥250[22]
Xylopic acidVarious bacteria≥250[22]
Anti-inflammatory Activity

The traditional use of many kaurane diterpenoid-containing plants for inflammatory conditions is supported by scientific evidence demonstrating their ability to inhibit key inflammatory mediators.

Key Signaling Pathways and Molecular Mechanisms

Kaurane diterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of new drugs.

Induction of Apoptosis

A primary mechanism of the anticancer activity of kaurane diterpenoids is the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Kaurane Diterpenoids Kaurane Diterpenoids Death Receptors Death Receptors Kaurane Diterpenoids->Death Receptors Bcl-2 Bcl-2 Kaurane Diterpenoids->Bcl-2 Bax Bax Kaurane Diterpenoids->Bax Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis NFkB_Pathway cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Complex IKK Complex Inflammatory Stimuli (LPS)->IKK Complex Kaurane Diterpenoids Kaurane Diterpenoids Kaurane Diterpenoids->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation NF-κB Translocation NF-κB Translocation NF-κB Activation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Mediators (NO, TNF-α, IL-6) Pro-inflammatory Mediators (NO, TNF-α, IL-6) Gene Transcription->Pro-inflammatory Mediators (NO, TNF-α, IL-6) Cell_Cycle_Arrest cluster_G1 G1 Phase cluster_G2M G2/M Phase Kaurane Diterpenoids Kaurane Diterpenoids Cyclin D/CDK4/6 Cyclin D/CDK4/6 Kaurane Diterpenoids->Cyclin D/CDK4/6 Cyclin B/CDK1 Cyclin B/CDK1 Kaurane Diterpenoids->Cyclin B/CDK1 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4/6->Rb Phosphorylation E2F Release E2F Release Rb Phosphorylation->E2F Release S Phase Entry S Phase Entry E2F Release->S Phase Entry Cell Proliferation Cell Proliferation S Phase Entry->Cell Proliferation Mitosis Mitosis Cyclin B/CDK1->Mitosis Mitosis->Cell Proliferation

References

Methodological & Application

Proposed Total Synthesis Protocol for 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed total synthesis protocol for 2,6,16-Kauranetriol, a member of the kaurane (B74193) diterpenoid family. Due to the absence of a published total synthesis for this specific molecule, the following protocol is a scientifically grounded proposal based on established methodologies for the synthesis of the ent-kaurane core and related natural products. This application note provides detailed experimental procedures, expected quantitative data, and visualizations to guide researchers in the potential synthesis of this compound.

Introduction to this compound

Kaurane diterpenoids are a large class of natural products known for their complex tetracyclic structure and diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound, with its specific hydroxylation pattern, presents an interesting target for chemical synthesis to enable further investigation of its therapeutic potential. A robust synthetic route would provide access to the pure compound and allow for the generation of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Strategy

The proposed synthesis commences with a known chiral starting material to establish the stereochemistry of the A/B ring system. The core tetracyclic kaurane skeleton will be constructed using a key intramolecular cyclization reaction. Subsequent stereoselective functionalization will be employed to introduce the hydroxyl groups at the C2, C6, and C16 positions.

Experimental Protocols

Step 1: Synthesis of a Chiral A/B Ring Precursor

This initial phase focuses on the construction of a functionalized bicyclic core, which will serve as the foundation for the subsequent annulation reactions to form the complete tetracyclic kaurane skeleton. The protocol is adapted from established methods for the synthesis of similar diterpenoid precursors.

  • Reaction: Asymmetric Diels-Alder reaction followed by functional group manipulations.

  • Starting Materials: Commercially available chiral dienophile and a suitable diene.

  • Procedure:

    • To a solution of the chiral dienophile (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) at -78 °C under an argon atmosphere, add a Lewis acid catalyst (e.g., Et₂AlCl, 1.2 eq).

    • Stir the mixture for 15 minutes, then add the diene (1.5 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is then carried forward through a series of reductions and protections to yield the chiral A/B ring precursor.

  • Purification: Flash column chromatography on silica (B1680970) gel.

Step 2: Construction of the Tetracyclic Kaurane Core

This crucial step involves an intramolecular cyclization to form the C and D rings of the kaurane skeleton. The choice of cyclization strategy is critical for establishing the correct stereochemistry of the bridged ring system.

  • Reaction: Cation-olefin cyclization.

  • Starting Material: Chiral A/B ring precursor from Step 1.

  • Procedure:

    • Dissolve the A/B ring precursor (1.0 eq) in a suitable solvent such as nitromethane (B149229) (0.05 M).

    • Cool the solution to 0 °C and add a Lewis acid (e.g., SnCl₄, 2.0 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purification by flash column chromatography will yield the tetracyclic kaurane core.

Step 3: Introduction of the C16-hydroxyl group

With the core structure in place, the next phase focuses on the functionalization of the D-ring to introduce the tertiary alcohol at the C16 position.

  • Reaction: Hydroboration-oxidation of the exocyclic double bond.

  • Starting Material: Tetracyclic kaurane core from Step 2.

  • Procedure:

    • To a solution of the kaurane intermediate (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C, add a solution of borane-THF complex (1.5 eq, 1.0 M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and slowly add a solution of sodium hydroxide (B78521) (3 M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

    • Stir the mixture at room temperature for 2 hours.

    • Extract the product with diethyl ether (3 x 40 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purification: Flash column chromatography.

Step 4: Introduction of the C2 and C6-hydroxyl groups

The final stage of the synthesis involves the stereoselective introduction of the remaining two hydroxyl groups on the A and B rings. This may require a multi-step sequence involving enolate formation and subsequent oxidation.

  • Reaction: Stereoselective dihydroxylation.

  • Starting Material: C16-hydroxylated kaurane from Step 3.

  • Procedure:

    • A multi-step sequence will be employed, likely involving the formation of an enone in the A-ring, followed by stereoselective reduction and epoxidation, and subsequent ring-opening to install the C2-hydroxyl group.

    • For the C6-hydroxyl group, a substrate-directed oxidation will be explored, potentially using a selenium dioxide-mediated allylic oxidation if a suitable double bond can be introduced.

    • Each of these transformations will require careful optimization of reagents and reaction conditions to achieve the desired stereoselectivity.

  • Purification: Purification after each step will be performed using flash column chromatography.

Quantitative Data

The following tables summarize the expected yields for the proposed synthesis and the predicted analytical data for the final product.

Table 1: Proposed Synthesis Step-wise and Overall Yields

StepTransformationExpected Yield (%)
1A/B Ring Formation75
2Tetracycle Construction60
3C16-Hydroxylation85
4C2 and C6-Dihydroxylation40 (over multiple steps)
Overall Total Synthesis ~15

Note: Yields are estimates based on analogous reactions in the literature and will require experimental optimization.

Table 2: Predicted Analytical Data for this compound (C₂₀H₃₄O₃)

AnalysisPredicted Data
Molecular Weight 322.49 g/mol
¹H NMR (500 MHz, CDCl₃) Predicted shifts (δ, ppm): 0.8-1.5 (multiple methyl singlets), 1.0-2.2 (complex methylene (B1212753) and methine multiplets), 3.5-4.5 (multiplets for CH-OH protons at C2 and C6). No experimental data is readily available.
¹³C NMR (125 MHz, CDCl₃) Predicted shifts (δ, ppm): 15-60 (aliphatic carbons), 70-85 (carbons bearing hydroxyl groups). No experimental data is readily available.
Mass Spectrometry (ESI+) m/z: 323.2581 [M+H]⁺, 305.2475 [M+H-H₂O]⁺, 287.2369 [M+H-2H₂O]⁺. Predicted values.

Visualizations

Synthetic Workflow of this compound

Synthetic_Workflow Proposed Synthesis of this compound A Chiral Dienophile + Diene B Chiral A/B Ring Precursor A->B Asymmetric Diels-Alder C Tetracyclic Kaurane Core B->C Intramolecular Cyclization D C16-Hydroxylated Kaurane C->D Hydroboration-Oxidation E This compound D->E Stereoselective Dihydroxylation

Caption: Proposed synthetic route to this compound.

Apoptosis Induction by Kaurane Diterpenoids

Many kaurane diterpenoids have been shown to induce apoptosis in cancer cells. A common mechanism involves the activation of the extrinsic apoptosis pathway, often initiated through the activation of caspase-8.

Apoptosis_Pathway Kaurane Diterpenoid-Induced Apoptosis cluster_cell Cancer Cell Kaurane Kaurane Diterpenoid Receptor Death Receptor Kaurane->Receptor Binds/Activates Casp8 Pro-caspase-8 Receptor->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Bid Bid aCasp8->Bid Casp3 Pro-caspase-3 aCasp8->Casp3 tBid tBid Bid->tBid Cleavage Mito Mitochondrion tBid->Mito Induces MOMP CytoC Cytochrome c Mito->CytoC Release CytoC->Casp3 Activates via Apaf-1 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Apoptosis Apoptosis aCasp3->Apoptosis Execution

Caption: Caspase-8 dependent apoptosis pathway.

Application Notes and Protocols for the Extraction and Purification of 2,6,16-Kauranetriol from Pteris cretica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of the bioactive kaurane (B74193) diterpenoid, 2,6,16-Kauranetriol, from the fern Pteris cretica. The methodologies described are based on established phytochemical isolation techniques for kaurane diterpenes from Pteris species and related plant matrices.

Introduction

Pteris cretica, a member of the Pteridaceae family, is a rich source of various secondary metabolites, including a diverse array of ent-kaurane diterpenoids. These compounds have garnered significant interest in the scientific community due to their potential pharmacological activities. Among these, this compound is a trihydroxylated kaurane derivative of particular interest for further investigation. This document outlines a systematic approach to extract, fractionate, and purify this target compound for research and development purposes.

Data Presentation

While specific quantitative data for the extraction and purification of this compound from Pteris cretica is not extensively available in public literature, the following table provides a representative summary of expected yields and purities at different stages of a typical phytochemical isolation process for related kaurane diterpenoids from plant sources.

StageParameterTypical Value RangeNotes
Crude Extraction Extraction Yield (% of dry plant material)5 - 15%Dependent on solvent and extraction method.
Solvent Partitioning Dichloromethane (B109758) Fraction Yield (% of crude extract)10 - 25%Kaurane diterpenoids are expected to partition into this fraction.
Ethyl Acetate (B1210297) Fraction Yield (% of crude extract)15 - 30%May also contain polar diterpenoids.
Silica (B1680970) Gel Column Chromatography Target Fraction Yield (% of partitioned extract)1 - 5%Yield of the fraction containing the target compound.
Purity of Target Fraction40 - 70%Purity of this compound in the collected fractions.
Preparative HPLC Final Product Yield (mg from 100g of dry plant material)5 - 50 mgHighly dependent on the initial concentration in the plant material.
Final Product Purity>95%Purity as determined by analytical HPLC or NMR.

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction and purification of this compound from the aerial parts of Pteris cretica.

Protocol 1: Extraction and Solvent Partitioning

This protocol details the initial extraction of secondary metabolites from the plant material and their separation into fractions of varying polarity.

1. Plant Material Preparation:

  • Collect fresh, healthy aerial parts of Pteris cretica.
  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
  • Grind the dried plant material into a coarse powder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in 70% (v/v) aqueous ethanol (B145695) (10 L) at room temperature for 48-72 hours with occasional stirring.[1]
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the extraction process twice more with fresh solvent.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

3. Solvent Partitioning:

  • Suspend the crude ethanol extract in distilled water (1 L).
  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity.
  • First, partition with petroleum ether (3 x 1 L) to remove non-polar compounds. Collect and concentrate the petroleum ether fraction.
  • Next, partition the aqueous layer with dichloromethane (3 x 1 L).[1] This fraction is expected to contain the majority of the kaurane diterpenoids. Collect and concentrate the dichloromethane fraction.
  • Subsequently, partition the aqueous layer with ethyl acetate (3 x 1 L) to isolate compounds of intermediate polarity. Collect and concentrate the ethyl acetate fraction.
  • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L) to extract polar glycosides and other highly polar compounds. Collect and concentrate the n-butanol fraction.
  • Dry all fractions over anhydrous sodium sulfate (B86663) and store at 4°C for further purification. The dichloromethane fraction will be the primary focus for the isolation of this compound.

Protocol 2: Silica Gel Column Chromatography

This protocol describes the initial chromatographic separation of the dichloromethane fraction to isolate fractions enriched with this compound.

1. Column Preparation:

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).
  • Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the dried dichloromethane fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
  • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
  • Carefully load the dried sample onto the top of the prepared silica gel column.

3. Elution:

  • Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. A typical gradient could be:
  • Hexane:Ethyl Acetate (9:1)
  • Hexane:Ethyl Acetate (8:2)
  • Hexane:Ethyl Acetate (7:3)
  • Hexane:Ethyl Acetate (1:1)
  • Hexane:Ethyl Acetate (3:7)
  • 100% Ethyl Acetate
  • Ethyl Acetate:Methanol (9:1)
  • Collect fractions of a consistent volume (e.g., 250 mL).

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC).
  • Develop the TLC plates in a suitable solvent system (e.g., Hexane:Ethyl Acetate 1:1).
  • Visualize the spots under UV light (if applicable) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
  • Combine fractions with similar TLC profiles that are expected to contain the target compound.

Note: For the separation of certain kaurane diterpenes, silica gel impregnated with silver nitrate (B79036) can be used to improve the resolution of compounds with differing degrees of unsaturation.[2][3][4]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the final purification step to obtain high-purity this compound.

1. System and Column:

  • Use a preparative HPLC system equipped with a UV detector.
  • Select a suitable reversed-phase column (e.g., C18, 250 x 20 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Prepare a mobile phase consisting of two solvents:
  • Solvent A: Water (HPLC grade)
  • Solvent B: Methanol or Acetonitrile (HPLC grade)
  • Develop a gradient elution method to separate the target compound from closely eluting impurities. A representative gradient could be:
  • 0-5 min: 30% B
  • 5-35 min: 30% to 70% B
  • 35-45 min: 70% to 100% B
  • 45-50 min: 100% B
  • 50-55 min: 100% to 30% B
  • 55-60 min: 30% B
  • The flow rate will depend on the column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

3. Sample Injection and Fraction Collection:

  • Dissolve the enriched fraction from column chromatography in the initial mobile phase composition.
  • Filter the sample through a 0.45 µm syringe filter before injection.
  • Inject the sample onto the column.
  • Monitor the elution profile at a suitable wavelength (e.g., 205-220 nm, as diterpenoids often lack a strong chromophore).
  • Collect fractions corresponding to the peak of interest.

4. Purity Analysis and Characterization:

  • Analyze the purity of the collected fractions using analytical HPLC.
  • Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Extraction_and_Purification_Workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis plant_material Dried Pteris cretica Powder extraction Maceration with 70% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether Non-polar dcm Dichloromethane Fraction partitioning->dcm Mid-polar et_oac Ethyl Acetate Fraction partitioning->et_oac Polar n_buoh n-Butanol Fraction partitioning->n_buoh Highly-polar silica_gel Silica Gel Column Chromatography dcm->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction tlc TLC Monitoring silica_gel->tlc prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analytical_hplc Analytical HPLC prep_hplc->analytical_hplc spectroscopy MS & NMR pure_compound->spectroscopy

Caption: Workflow for the extraction and purification of this compound.

Silica_Gel_Chromatography_Logic start Dichloromethane Fraction load_sample Load Sample onto Silica Gel Column start->load_sample elution_start Elute with Low Polarity Mobile Phase (e.g., Hexane:EtOAc 9:1) load_sample->elution_start gradient Gradually Increase Mobile Phase Polarity elution_start->gradient elution_end Elute with High Polarity Mobile Phase (e.g., EtOAc:MeOH 9:1) gradient->elution_end collect_fractions Collect Fractions elution_end->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Fractions Containing Target Compound analyze_fractions->pool_fractions end Enriched Fraction for HPLC pool_fractions->end

Caption: Logical steps in silica gel column chromatography for diterpenoid separation.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed and robust method for the quantification of 2,6,16-Kauranetriol using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). Due to the absence of a significant UV chromophore in this compound, CAD offers a universal detection approach with high sensitivity and a wide dynamic range, making it ideal for the analysis of this and other non-volatile compounds.[1][2] This method is suitable for the quantitative analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations. The protocol has been developed based on established principles for the analysis of kaurane (B74193) diterpenoids and is presented with comprehensive validation parameters.[3]

Introduction

This compound is a kaurane-type diterpenoid, a class of natural products known for their diverse and significant biological activities.[4][5][6][7] Accurate and precise quantification of this compound is essential for research, quality control of herbal medicines, and the development of new therapeutic agents. The chemical structure of this compound (Molecular Formula: C20H34O3, Molecular Weight: 322.48 g/mol ) lacks a chromophore that absorbs light in the UV-visible range, making conventional HPLC-UV detection challenging and often resulting in poor sensitivity.[8][9]

To overcome this limitation, this method employs a Charged Aerosol Detector (CAD). The CAD is a mass-sensitive detector that provides a consistent response for non-volatile and semi-volatile analytes, irrespective of their optical properties.[2][3] The eluent from the HPLC column is nebulized, the solvent is evaporated, and the resulting analyte particles are charged and detected by an electrometer.[1] This provides a sensitive and universal detection method for compounds like this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Charged Aerosol Detector was used.

Table 1: Optimized HPLC-CAD Chromatographic Conditions

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18.1-22 min: 30% B (re-equilibration)
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Settings Evaporation Temperature: 35 °CGas (Nitrogen) Pressure: 35 psiData Collection Rate: 10 Hz

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70:30, Mobile Phase A:Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a hypothetical plant matrix)
  • Extraction: Accurately weigh 1 g of the homogenized and dried plant material. Add 20 mL of methanol and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Table 2: Summary of Method Validation Data (Hypothetical)

Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (RSD%) Intra-day: < 1.5%Inter-day: < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%
Specificity The analyte peak was well-resolved from other matrix components, and peak purity was confirmed.
Robustness Minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%) did not significantly affect the results (RSD < 2.0%).

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing sample_prep Sample Extraction & Filtration hplc_injection HPLC Injection sample_prep->hplc_injection std_prep Standard Solution Preparation std_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Charged Aerosol Detection (CAD) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound integration->quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_parameters method Validated HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness linearity->lod_loq accuracy->precision repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Relationship of HPLC method validation parameters as per ICH guidelines.

Conclusion

The HPLC method coupled with Charged Aerosol Detection described in this application note provides a reliable, sensitive, and accurate approach for the quantification of this compound. This method is particularly advantageous due to the universal detection capability of CAD, which overcomes the limitations of UV detection for non-chromophoric analytes.[13][14] The presented protocol, including sample preparation and detailed chromatographic conditions, along with the validation summary, demonstrates its suitability for routine analysis in research and quality control environments.

References

Application Notes and Protocols for Evaluating the Bioactivity of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,16-Kauranetriol is a diterpenoid natural product with potential therapeutic applications. Diterpenoids of the kaurane (B74193) class have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and apoptotic effects. These application notes provide detailed cell-based assay protocols to evaluate the bioactivity of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.

Data Presentation

The following tables provide a framework for summarizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
(e.g., RAW 264.7)
(e.g., HeLa)
(e.g., A549)
(e.g., PBMC)

IC₅₀: The concentration of a drug that gives half-maximal response.

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Macrophages (e.g., RAW 264.7)

TreatmentNitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control (untreated)100%
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Table 3: Apoptotic Effects of this compound on Cancer Cell Lines

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
(e.g., HeLa)Control1.0
This compound (X µM)
This compound (Y µM)
This compound (Z µM)

PI: Propidium Iodide.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol determines the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages, HeLa cervical cancer cells)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.[1]

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by cells. The Griess test is a colorimetric assay that detects nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.[3]

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • This compound

  • Complete cell culture medium

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve.

Measurement of Pro-inflammatory Cytokines: ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from the NO assay experiment

  • Human or mouse TNF-α and IL-6 ELISA kits (follow the manufacturer's instructions)

  • Microplate reader

Protocol:

  • Use the cell culture supernatants collected from the nitric oxide assay.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[4][5][6][7] The general principle involves the following steps:

    • Coating the wells of a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the standards and samples (cell culture supernatants) to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Adding a substrate that is converted by the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve generated.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[9]

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[10]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.[10]

  • Analyze the cells by flow cytometry within one hour.

  • Differentiate cell populations:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[11] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Materials:

  • Cancer cell line of interest

  • This compound

  • Caspase-Glo® 3/7 Assay System (or a similar fluorometric kit)

  • White-walled 96-well plates (for luminescent assays) or black-walled 96-well plates (for fluorescent assays)

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[12]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[12]

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

  • The signal is proportional to the amount of caspase activity.

Visualization of Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of other kaurane diterpenoids.

anti_inflammatory_pathway cluster_NFkB Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression iNOS iNOS Gene_Expression->iNOS TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 NO NO iNOS->NO Kauranetriol This compound Kauranetriol->IKK Inhibition

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Kauranetriol This compound DeathReceptor Death Receptor (e.g., Fas) Kauranetriol->DeathReceptor Activation? Bcl2 Bcl-2 Kauranetriol->Bcl2 Inhibition? Bax Bax Kauranetriol->Bax Activation? ProCasp8 Pro-caspase-8 DeathReceptor->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-caspase-3/7 Casp8->ProCasp37 Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Release Bcl2->Bax Bax->Mitochondrion Apoptosome Apoptosome CytC->Apoptosome ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Casp37 Caspase-3/7 ProCasp37->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential pro-apoptotic mechanisms of this compound involving extrinsic and intrinsic pathways.

experimental_workflow Start Start: Treat cells with This compound Cytotoxicity Cytotoxicity (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assays Start->AntiInflammatory Apoptosis Apoptosis Assays Start->Apoptosis Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis NO_Assay NO Measurement (Griess Assay) AntiInflammatory->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) AntiInflammatory->Cytokine_Assay AnnexinV_Assay Annexin V/PI Staining Apoptosis->AnnexinV_Assay Caspase_Assay Caspase-3/7 Activity Apoptosis->Caspase_Assay NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Experimental workflow for evaluating the bioactivity of this compound.

References

Developing Animal Models for In Vivo Studies of 2,6,16-Kauranetriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo studies on 2,6,16-Kauranetriol are not extensively documented in publicly available scientific literature. The following application notes and protocols are therefore proposed based on the known biological activities of structurally related kaurane (B74193) diterpenoids, which have demonstrated potential anti-inflammatory and cytotoxic properties. These guidelines are intended to serve as a foundational framework for researchers initiating in vivo investigations of this compound and should be adapted based on emerging in vitro data and preliminary pilot studies.

Introduction

This compound is a member of the kaurane diterpenoid class of natural products. This class of compounds has garnered significant interest in the scientific community due to a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-HIV effects. Given the therapeutic potential of this structural class, developing robust in vivo animal models is a critical step in evaluating the safety and efficacy of novel compounds like this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing animal models to investigate the potential anti-inflammatory properties of this compound. The protocols outlined below cover preliminary toxicity assessments, pharmacokinetic profiling, and efficacy evaluation in a well-established model of acute inflammation.

Preclinical Formulation Development

Kaurane diterpenoids are often characterized by poor water solubility, which presents a significant challenge for in vivo administration. A suitable formulation is crucial to ensure consistent bioavailability and reliable experimental outcomes.

Protocol: Formulation of this compound for In Vivo Administration

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles.

    • Recommended vehicles for screening include:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • Polyethylene glycol 400 (PEG400)

      • Dimethyl sulfoxide (B87167) (DMSO)

      • Cremophor EL

      • Tween 80

      • Corn oil, sesame oil, or other vegetable oils.

  • Vehicle Selection and Optimization:

    • Based on the solubility screen, select a primary solvent that dissolves the compound at the desired concentration.

    • If a non-aqueous solvent like DMSO or ethanol (B145695) is required, ensure the final concentration in the dosing solution is minimal (typically <10%) to avoid vehicle-induced toxicity.

    • A common approach for poorly soluble compounds is to create a suspension or emulsion. A combination of a surfactant (e.g., Tween 80) and a co-solvent (e.g., PEG400) in saline is often effective.

  • Example Formulation (Suspension):

    • Dissolve this compound in a small volume of DMSO.

    • In a separate tube, prepare the vehicle solution (e.g., 0.5% Tween 80 in sterile saline).

    • While vortexing the vehicle solution, add the drug-DMSO solution dropwise to form a fine suspension.

    • Visually inspect the suspension for homogeneity and particle size. Sonication may be used to reduce particle size and improve uniformity.

    • Prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration.

Acute Toxicity Assessment

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Protocol: Acute Toxicity Study in Mice

  • Animal Model:

    • Species: Male and female Swiss albino or C57BL/6 mice.

    • Age: 6-8 weeks.

    • Weight: 20-25 g.

    • Acclimatization: Minimum of 7 days.

  • Experimental Design:

    • Groups: A control group (vehicle only) and at least 3-5 dose groups of this compound.

    • Dose Selection: Based on in vitro cytotoxicity data (if available) or a logarithmic dose progression (e.g., 10, 100, 1000 mg/kg).

    • Route of Administration: Intraperitoneal (IP) or oral gavage (PO), depending on the intended clinical route.

    • Animals per Group: 3-5 animals of each sex.

  • Procedure:

    • Administer a single dose of the test compound or vehicle.

    • Observe animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, gait, respiration, and any signs of morbidity or mortality.

    • Measure body weight daily.

  • Endpoint Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.

    • Determine the LD50 (if applicable) and the MTD.

Table 1: Acute Toxicity Study Data Summary

Dose (mg/kg)RouteNumber of Animals (M/F)Mortality (M/F)Key Clinical SignsChange in Body Weight (%)Gross Necropsy Findings
VehicleIP/PO5/50/0None+5%No abnormalities
10IP/PO5/50/0None+4%No abnormalities
100IP/PO5/51/0Lethargy, ruffled fur-2%Pale liver in one male
1000IP/PO5/53/4Severe lethargy, ataxia-15%Enlarged spleen, pale liver

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Pharmacokinetic (PK) Study

A preliminary PK study provides information on the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is crucial for designing effective dosing regimens for efficacy studies.

Protocol: Preliminary Pharmacokinetic Study in Rats

  • Animal Model:

    • Species: Male Sprague-Dawley rats.

    • Age: 8-10 weeks.

    • Weight: 250-300 g.

    • Surgical Modification: Jugular vein cannulation for serial blood sampling.

    • Acclimatization: Minimum of 7 days post-surgery.

  • Experimental Design:

    • Groups: Two groups for intravenous (IV) and oral (PO) administration.

    • Dose: A single, non-toxic dose (e.g., 10 mg/kg PO and 2 mg/kg IV).

    • Animals per Group: 3-5 animals.

  • Procedure:

    • Administer this compound via the selected routes.

    • Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

    • Use pharmacokinetic software to calculate key parameters.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500350
Tmax (h)0.082.0
AUC (0-t) (ng*h/mL)25001800
t1/2 (h)3.54.2
Bioavailability (%)-14.4

Note: Data presented in this table is hypothetical and for illustrative purposes only.

Efficacy Evaluation in an Anti-Inflammatory Model

Based on the activities of related compounds, a plausible therapeutic application for this compound is in the treatment of inflammatory conditions. The carrageenan-induced paw edema model is a standard and well-characterized model for evaluating acute anti-inflammatory activity.[1]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model:

    • Species: Male Wistar or Sprague-Dawley rats.

    • Age: 7-9 weeks.

    • Weight: 180-220 g.

    • Acclimatization: Minimum of 7 days.

  • Experimental Design:

    • Groups:

      • Group 1: Vehicle control.

      • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, PO).

      • Group 3-5: this compound at three different dose levels (e.g., 10, 30, 100 mg/kg, PO), selected based on toxicity and PK data.

    • Animals per Group: 6-8 animals.

  • Procedure:

    • Administer the vehicle, positive control, or this compound orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_control - V_treated) / V_control] * 100

      • Where V is the mean increase in paw volume.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Table 3: Efficacy of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4
This compound100.75 ± 0.0611.8
This compound300.58 ± 0.0531.8
This compound1000.41 ± 0.04*51.8

p < 0.05 compared to vehicle control. Note: Data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preclinical Assessment cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis Formulation Formulation Development (Solubility & Vehicle Selection) Toxicity Acute Toxicity Study (MTD) in Mice Formulation->Toxicity Select Dosing Vehicle PK Pharmacokinetic Study in Rats Toxicity->PK Determine Safe Dose Range Efficacy Efficacy Study (Carrageenan-Induced Paw Edema) PK->Efficacy Inform Dosing Regimen Analysis Data Analysis & Interpretation (Safety, PK, Efficacy) Efficacy->Analysis

Caption: Workflow for in vivo evaluation of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of some diterpenoids, this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory pathways such as NF-κB and MAPK, and reducing the production of inflammatory mediators.

G Kauranetriol This compound IKK IKK Complex Kauranetriol->IKK Inhibits MAPK MAPK Pathway (p38, JNK, ERK) Kauranetriol->MAPK Inhibits NFkB_Inhib Inhibition of IκBα Phosphorylation IKK->NFkB_Inhib NFkB NF-κB Activation NFkB_Inhib->NFkB Prevents ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->ProInflammatory Upregulates MAPK->NFkB Activates Inflammation Inflammation ProInflammatory->Inflammation

References

Application Notes and Protocols for the Chemical Modification and Derivatization of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential chemical modification and derivatization strategies for 2,6,16-Kauranetriol, a kaurane-type diterpenoid. While direct derivatization of this specific triol is not extensively documented in publicly available literature, this document outlines analogous synthetic protocols and potential biological activities based on the successful modification of structurally related kaurane (B74193) diterpenoids. These strategies aim to enhance the therapeutic potential of the parent molecule, particularly in the context of anticancer drug discovery.

Introduction to this compound and Rationale for Derivatization

Kaurane diterpenoids, a class of natural products, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] this compound possesses a tetracyclic core structure with hydroxyl groups at positions C-2, C-6, and C-16. These hydroxyl groups serve as key handles for chemical modifications to modulate the molecule's physicochemical properties and biological activity.

The primary goals for derivatizing this compound include:

  • Improving Potency: Enhancing the cytotoxic or other biological activities compared to the parent compound.

  • Increasing Selectivity: Modifying the structure to target specific cellular pathways or cell types, thereby reducing off-target effects.[3][4]

  • Enhancing Bioavailability: Altering lipophilicity and other properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to understand the key molecular features responsible for its biological effects.[5][6]

Proposed Chemical Modification Strategies

Based on successful derivatization of other hydroxylated kaurane diterpenoids, the following strategies are proposed for this compound.

Esterification

Esterification of the hydroxyl groups is a common and effective method to increase lipophilicity and potentially enhance cell membrane permeability. A variety of acylating agents can be employed to introduce different ester functionalities.

Key Reactions:

  • Acetylation: Introduction of acetyl groups can provide a baseline for SAR studies.

  • Benzoylation: Aromatic esters can introduce new interactions with biological targets.

  • Esterification with Bioactive Moieties: Coupling with other biologically active carboxylic acids (e.g., non-steroidal anti-inflammatory drugs) can lead to hybrid molecules with dual activity.

Glycosylation

Glycosylation can significantly alter the solubility, stability, and pharmacokinetic profile of a compound. The synthesis of glycoside derivatives of kauranes has been reported to influence their biological activity.[7][8][9]

Key Reactions:

  • Koenigs-Knorr reaction: A classical method for glycosidic bond formation using glycosyl halides as donors.

  • Trichloroacetimidate method: An efficient method for stereoselective glycosylation.

Oxidation and Introduction of α,β-Unsaturated Ketones

The introduction of an α,β-unsaturated ketone moiety into the kaurane skeleton has been shown to be a critical feature for enhancing cytotoxic activity.[3][10] This can be achieved through selective oxidation of one or more hydroxyl groups to ketones, followed by further modifications.

Key Reactions:

  • Selective Oxidation: Using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to oxidize specific hydroxyl groups.

  • Introduction of Unsaturation: Subsequent reactions to create a double bond adjacent to the newly formed ketone.

Experimental Protocols (Analogous)

The following are detailed, analogous experimental protocols for the proposed modifications of this compound, based on established procedures for other kaurane diterpenoids.

General Acetylation of this compound

This protocol describes the per-acetylation of the hydroxyl groups.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add acetic anhydride (excess, e.g., 5-10 equivalents per hydroxyl group) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the acetylated derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Glycoside Derivative (Analogous to Steviol Glycosylation)[8]

This protocol outlines a general procedure for glycosylation.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent, potentially with C-2 and C-6 hydroxyls protected) and acetobromo-α-D-glucose (1.5 equivalents) in DCM, add tetrabutylammonium hydrogen sulfate (0.2 equivalents).

  • Add sodium hydroxide solution dropwise and stir the biphasic mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting acetylated glycoside by silica gel chromatography.

  • For deacetylation, dissolve the purified product in a mixture of methanol and triethylamine and stir at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure and purify the final glycoside derivative by column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Quantitative Data of Analogous Kaurane Derivatives

The following table summarizes the cytotoxic activities of various derivatized kaurane diterpenoids from the literature, providing a reference for the potential efficacy of modified this compound.

Parent Compound Derivative Modification Cell Line IC₅₀ (µM) Reference
Oridonin AnalogCompound 16Introduction of α,β-unsaturated ketoneHepG20.44[3]
Oridonin AnalogCompound 17Introduction of α,β-unsaturated ketoneNSCLC-H2920.33[3]
Oridonin AnalogCompound 18Introduction of α,β-unsaturated ketoneSNU-10400.65[3]
Atractyligenin15-ketoatractyligenin methyl esterOxidation and EsterificationA549 (lung)Not specified[11]
Enmein-type diterpenoidCompound 7hSynthetic derivativeA5492.16[12]
ent-15α-Angeloyloxykaur-l6-en-3β-olCompound 13Introduction of exomethylene-cyclopentanoneHT29~2.5[13]

Visualizations

Experimental Workflow for Derivatization

experimental_workflow kauranetriol This compound esterification Esterification (e.g., Acetylation) kauranetriol->esterification glycosylation Glycosylation (e.g., Koenigs-Knorr) kauranetriol->glycosylation oxidation Selective Oxidation & Unsaturation kauranetriol->oxidation ester_derivative Ester Derivative esterification->ester_derivative glycoside_derivative Glycoside Derivative glycosylation->glycoside_derivative enone_derivative Enone Derivative oxidation->enone_derivative bioassay Biological Activity Screening ester_derivative->bioassay glycoside_derivative->bioassay enone_derivative->bioassay

Caption: General workflow for the chemical derivatization of this compound.

Proposed Signaling Pathway for Cytotoxic Action

Many cytotoxic kaurane diterpenoids are known to induce apoptosis. The PI3K/AKT/mTOR pathway is a key regulator of cell survival and proliferation and is often dysregulated in cancer. Some kaurane derivatives have been shown to inhibit this pathway.[12]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Kaurane_Derivative Kaurane Derivative (e.g., Enone) Kaurane_Derivative->AKT Inhibits Kaurane_Derivative->mTOR Inhibits

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by cytotoxic kaurane derivatives.

References

Application of Kaurane Diterpenoids in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A focus on ent-Kaurane Diterpenoids as potent inhibitors of inflammatory pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents has led to the exploration of natural products, with kaurane (B74193) diterpenoids emerging as a promising class of compounds. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory properties of kaurane diterpenoids, with a particular focus on the ent-kaurane subclass.

Note on 2,6,16-Kauranetriol: As of the current literature, specific anti-inflammatory research data for this compound is not available. The information presented herein is based on studies of structurally related ent-kaurane diterpenoids, which have demonstrated significant anti-inflammatory activity. These compounds serve as a valuable reference for investigating the potential of other kaurane diterpenoids like this compound.

ent-Kaurane diterpenoids have been isolated from various plant species and have shown a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] Their anti-inflammatory action is often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potential of several ent-kaurane diterpenoids has been quantified through in vitro assays, primarily by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[2][3][4] NO is a key pro-inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

Table 1: In Vitro Anti-inflammatory Activity of various ent-Kaurane Diterpenoids

Compound NameSource OrganismAssay SystemEndpointIC50 Value (µM)Reference
Bezerraditerpene AErythroxylum bezerraeLPS-stimulated RAW264.7 cellsNO Inhibition3.21 - 3.76[2]
Bezerraditerpene BErythroxylum bezerraeLPS-stimulated RAW264.7 cellsNO Inhibition3.21 - 3.76[2]
ent-kaur-16-ene-3β,15β-diolErythroxylum bezerraeLPS-stimulated RAW264.7 cellsNO Inhibition3.21 - 3.76[2]
Pterokaurane L2Pteris multifidaLPS-stimulated BV-2 microgliaNO Inhibition13.9[3]
2β,16α-dihydroxy-ent-kauranePteris multifidaLPS-stimulated BV-2 microgliaNO Inhibition10.8[3]
Various ent-kaurenoic acidsGochnatia decoraLPS-stimulated RAW264.7 cellsNO Inhibition0.042 - 8.22[4]
Synthetic kaurene derivativesN/ALPS-stimulated RAW264.7 cellsNO Inhibition2 - 10[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-inflammatory activity of kaurane diterpenoids.

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is designed to screen for the anti-inflammatory activity of test compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.

a. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 or microglial cell line BV-2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test kaurane diterpenoid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate for an additional 24 hours.

b. Measurement of Nitric Oxide:

  • Reagent: Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Procedure:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine Production Measurement (ELISA)

This protocol measures the effect of kaurane diterpenoids on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Procedure:

    • Culture and treat the cells with the test compound and LPS as described in the NO inhibition assay.

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Measure the concentration of TNF-α, IL-6, or IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • The inhibition of cytokine production is calculated by comparing the concentrations in treated versus untreated (LPS only) cells.[2][3]

Western Blot Analysis for NF-κB Pathway Proteins

This protocol investigates the molecular mechanism by assessing the effect of kaurane diterpenoids on the NF-κB signaling pathway.

  • Procedure:

    • Culture and treat cells as described previously, but for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against key NF-κB pathway proteins (e.g., phospho-p65, IκBα).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A reduction in the phosphorylation of p65 or an inhibition of IκBα degradation would indicate an inhibitory effect on the NF-κB pathway.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 or BV-2 cells incubation1 Incubate for 24h start->incubation1 pretreat Pre-treat with Kaurane Diterpenoid incubation1->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubation2 Incubate for 24h lps->incubation2 griess Griess Assay for NO incubation2->griess elisa ELISA for Cytokines incubation2->elisa western Western Blot for NF-κB incubation2->western signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene Kaurane Kaurane Diterpenoid Kaurane->IKK inhibits Kaurane->NFkB inhibits translocation

References

Application Notes and Protocols for the Characterization of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the analytical characterization of kaurane (B74193) diterpenoids, a class of natural products with significant therapeutic potential. The following sections outline protocols for the isolation, separation, and structural elucidation of these compounds using state-of-the-art analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of kaurane diterpenoids from complex mixtures such as plant extracts. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these compounds.

Application Note: Quantification of Kaurane Diterpenoids in Plant Extracts

This method describes the quantification of two prominent kaurane diterpenoids, Oridonin (B1677485) and Kaurenoic Acid , in plant extracts using RP-HPLC with UV detection.

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh 1.0 g of dried and powdered plant material.
  • Perform ultrasound-assisted extraction with 30 mL of ethanol (B145695) for 20 minutes. Repeat the extraction twice.
  • Combine the extracts and filter through filter paper into a 100 mL volumetric flask. Adjust the volume to the mark with ethanol.
  • Take a 10 mL aliquot of the extract and evaporate to dryness under reduced pressure at 50°C.
  • Dissolve the residue in 1 mL of methanol (B129727) and centrifuge at 8,400 x g for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC Conditions:

  • Instrument: Agilent 1100 series or equivalent HPLC system with a UV detector.
  • Column: ODS-C18, 150 mm x 4.6 mm, 5 µm particle size.[1]
  • Mobile Phase:
  • For Oridonin: Methanol - 0.3% Phosphoric Acid in water (40:60, v/v).[1]
  • For Kaurenoic Acid: Acetonitrile (B52724) - 0.1% Phosphoric Acid in water, gradient elution.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection Wavelength:
  • Oridonin: 238 nm.[1]
  • Kaurenoic Acid: 210 nm.[2]
  • Injection Volume: 10 µL.

3. Calibration Curve:

  • Prepare standard stock solutions of Oridonin and Kaurenoic Acid in methanol at a concentration of 1 mg/mL.
  • Prepare a series of working standard solutions by diluting the stock solutions to concentrations ranging from 0.5 to 12.0 µg/mL.
  • Inject each standard solution in triplicate and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solution into the HPLC system.
  • Identify the peaks of Oridonin and Kaurenoic Acid by comparing their retention times with those of the standards.
  • Calculate the concentration of each analyte in the sample using the regression equation from the calibration curve.

Quantitative Data Summary:

Kaurane DiterpenoidPlant SourcePart UsedConcentrationReference
OridoninIsodon japonicusLeavesHigher than in commercial samples[3]
PonicidinIsodon japonicusLeavesHigher than in commercial samples[3]
EnmeinIsodon japonicusLeavesHigher than in commercial samples[3]
Kaurenoic AcidWedelia paludosaAerial Parts0.85 ± 0.08%[4]
Grandiflorenic AcidWedelia paludosaAerial Parts0.32 ± 0.02%[4]
Kaurenoic AcidXylopia frutescensSeeds3.16 ± 0.97%[5]
Xylopic AcidXylopia frutescensSeeds1.09 ± 0.33%[5]
16-alpha-hydroxykauranoic acidXylopia aromaticaStems1.96 ± 1.58%[5]

Experimental Workflow for HPLC Quantification:

HPLC_Workflow Plant_Material Dried Plant Material Extraction Ultrasound-Assisted Extraction (Ethanol) Plant_Material->Extraction Filtration_Evaporation Filtration & Evaporation Extraction->Filtration_Evaporation Reconstitution Reconstitution in Methanol & Centrifugation Filtration_Evaporation->Reconstitution Syringe_Filtration 0.45 µm Syringe Filtration Reconstitution->Syringe_Filtration HPLC_Analysis HPLC-UV Analysis Syringe_Filtration->HPLC_Analysis Quantification Quantification using Calibration Curve HPLC_Analysis->Quantification

Caption: Workflow for the quantification of kaurane diterpenoids in plant extracts by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of kaurane diterpenoids. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the chemical structure, including stereochemistry.

Application Note: Structure Elucidation of a Novel Kaurane Diterpenoid

This protocol outlines the necessary NMR experiments for the complete structural assignment of a purified kaurane diterpenoid.

Experimental Protocol:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified kaurane diterpenoid in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N). The choice of solvent is critical to avoid signal overlap.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Experiments:

  • Instrument: Bruker Avance 500 MHz spectrometer or equivalent.
  • 1D NMR:
  • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
  • ¹³C NMR: Shows the number of carbon atoms and their chemical shifts.
  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
  • 2D NMR:
  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different spin systems and establishing the carbon skeleton.
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry.

3. Data Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Assign all ¹H and ¹³C chemical shifts based on the correlations observed in the 2D spectra.
  • Use HMBC correlations to assemble the carbon skeleton and place functional groups.
  • Utilize NOESY correlations to determine the relative stereochemistry of the molecule.

Logical Workflow for NMR-based Structure Elucidation:

NMR_Workflow Purified_Compound Purified Kaurane Diterpenoid NMR_Experiments 1D NMR (¹H, ¹³C, DEPT) 2D NMR (COSY, HSQC, HMBC, NOESY) Purified_Compound->NMR_Experiments Spectral_Analysis Spectral Processing & Analysis NMR_Experiments->Spectral_Analysis Proton_Carbon_Assignment ¹H and ¹³C Chemical Shift Assignment Spectral_Analysis->Proton_Carbon_Assignment Carbon_Skeleton_Assembly Carbon Skeleton & Functional Group Placement (using HMBC) Proton_Carbon_Assignment->Carbon_Skeleton_Assembly Stereochemistry_Determination Relative Stereochemistry Determination (using NOESY) Carbon_Skeleton_Assembly->Stereochemistry_Determination Structure_Elucidation Complete Structure Elucidation Stereochemistry_Determination->Structure_Elucidation

Caption: Logical workflow for the structural elucidation of kaurane diterpenoids using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns of kaurane diterpenoids. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used ionization techniques, often coupled with tandem mass spectrometry (MS/MS) for detailed fragmentation analysis.

Application Note: LC-MS Analysis of Kaurane Diterpenoids

This protocol describes a general procedure for the analysis of kaurane diterpenoids using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Experimental Protocol:

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol. The final concentration should be in the range of 1-10 µg/mL.
  • The solvent for the final dilution should be compatible with the LC-MS mobile phase (e.g., methanol or acetonitrile).
  • Avoid non-volatile buffers and salts. Use volatile modifiers like formic acid or acetic acid if necessary.

2. LC-MS Conditions:

  • LC System: Agilent 1290 Infinity UPLC or equivalent.
  • MS System: Agilent 6545B Q-TOF or equivalent.
  • Column: C18 reversed-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for kaurane diterpenoids.
  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data.
  • Data Acquisition: Full scan mode to determine the molecular ion, and targeted MS/MS or data-dependent acquisition (DDA) to obtain fragmentation spectra.

3. Data Analysis:

  • Process the data using appropriate software (e.g., MassHunter).
  • Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) to confirm the elemental composition.
  • Analyze the MS/MS fragmentation patterns to gain structural insights. Common fragmentation pathways for kaurane diterpenoids include losses of water, carbon monoxide, and parts of side chains.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including the absolute configuration of chiral centers.

Application Note: Crystallization of Kaurane Diterpenoids

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.

Experimental Protocol:

1. Purity:

  • The kaurane diterpenoid must be highly pure (>95%).

2. Crystallization Techniques:

  • Slow Evaporation:
  • Dissolve the compound in a suitable solvent to near saturation.
  • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.
  • Vapor Diffusion:
  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.
  • Place this vial inside a larger sealed container containing a more volatile "poor" solvent in which the compound is insoluble.
  • The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
  • Slow Cooling:
  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
  • Slowly cool the solution to room temperature or below to induce crystallization.

3. Crystal Mounting and Data Collection:

  • Once suitable crystals are formed, they are carefully mounted on a goniometer.
  • X-ray diffraction data is collected using a diffractometer.

4. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.
  • The crystal structure is solved and refined to obtain the final atomic coordinates and determine the absolute configuration.

Signaling Pathway Analysis

Several kaurane diterpenoids have been shown to exert their biological effects by modulating specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

Application Note: Oridonin and the PI3K/Akt Signaling Pathway

Oridonin, a major kaurane diterpenoid from Rabdosia rubescens, has demonstrated potent anticancer activity by inhibiting the PI3K/Akt signaling pathway. This pathway is a key regulator of cell proliferation, survival, and apoptosis.[5][6]

PI3K/Akt Signaling Pathway and Inhibition by Oridonin:

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Oridonin Oridonin Oridonin->PI3K Inhibits Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Growth_Factor Growth Factor Growth_Factor->RTK NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus Kaurenoic_Acid Kaurenoic Acid Kaurenoic_Acid->IKK Inhibits Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Activates Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates

References

Application Notes and Protocols for the Large-Scale Production of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,16-Kauranetriol is a polyhydroxylated kaurane (B74193) diterpenoid that has garnered interest for its biological activities. A structurally related compound, 16-kauren-2β,18,19-triol, isolated from Psiadia punctulata, has been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway, suggesting potential therapeutic applications.[1] This document provides a comprehensive overview of the available methods for the production of this compound, focusing on isolation from natural sources and potential biosynthetic and semi-synthetic strategies. Additionally, detailed protocols for analyzing its effects on the JNK signaling pathway are presented.

Data Presentation

Currently, there is limited quantitative data available for the large-scale production of this compound. The primary method of obtaining this compound is through isolation from natural sources. The following table summarizes the potential production approaches and the type of quantitative data that would be relevant for each.

Production MethodKey ParametersTarget Quantitative DataCurrent Status
Isolation from Natural Sources Plant source, Extraction solvent, Purification techniqueYield (mg/kg of plant material), Purity (%)Feasible, but requires optimization for large scale.
Biosynthesis Host organism, Precursor, Hydroxylating enzymesTiter (g/L), Volumetric productivity (g/L/h), Purity (%)Exploratory; requires identification and engineering of specific P450 enzymes.
Semi-synthesis Starting material (e.g., ent-kaurene), Reagents, Reaction conditionsOverall yield (%), Purity (%), ScalabilityTheoretically possible, but specific regioselective hydroxylation methods are not established.

Large-Scale Production Methods

At present, a standardized and optimized large-scale production method for this compound has not been established in the scientific literature. However, based on the available information for related kaurane diterpenoids, the following approaches are the most viable.

Isolation from Natural Sources

The primary reported source of a structurally similar compound, 16-kauren-2β,18,19-triol, is the plant Psiadia punctulata.[1][2] While a detailed large-scale extraction protocol for this specific compound is not available, a general methodology for the isolation of diterpenoids from plant material can be adapted.

Experimental Protocol: Isolation of Kaurane Diterpenoids from Plant Material

  • Extraction:

    • Air-dry and powder the aerial parts of the plant material (e.g., Psiadia punctulata).

    • Perform exhaustive extraction with a suitable solvent system, such as 70% aqueous ethanol, at room temperature.

    • Concentrate the extract under reduced pressure to obtain a crude residue.

  • Fractionation:

    • Suspend the crude residue in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the target compound.

  • Purification:

    • Subject the diterpenoid-rich fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

    • Further purify the resulting fractions using repeated column chromatography, including reversed-phase chromatography (e.g., C18) with a methanol-water gradient.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Biosynthesis (Exploratory)

The biosynthesis of this compound would involve the heterologous expression of genes encoding the enzymes for the synthesis of the ent-kaurane skeleton and subsequent specific hydroxylation in a microbial host like Escherichia coli or Saccharomyces cerevisiae. The core pathway involves the cyclization of geranylgeranyl pyrophosphate (GGPP) to ent-kaurene (B36324), followed by hydroxylation at the C-2, C-6, and C-16 positions, likely by specific cytochrome P450 monooxygenases.

Proposed Biosynthetic Pathway Workflow

G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Diphosphate (B83284) GGPP->ent_Copalyl_PP ent-CPS ent_Kaurene ent-Kaurene ent_Copalyl_PP->ent_Kaurene ent-KS Hydroxylated_Intermediates Hydroxylated Intermediates ent_Kaurene->Hydroxylated_Intermediates P450 Hydroxylases (C-2, C-6) Kauranetriol This compound Hydroxylated_Intermediates->Kauranetriol P450 Hydroxylase (C-16)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocol: Heterologous Production of ent-Kaurene (Precursor)

This protocol is adapted from methods for producing the precursor, ent-kaurene, in E. coli.

  • Strain Engineering:

    • Co-express genes for GGPP synthase, ent-copalyl diphosphate synthase (ent-CPS), and ent-kaurene synthase (ent-KS) in an engineered E. coli strain optimized for terpenoid production.

    • Utilize strong, inducible promoters to control gene expression.

  • Fermentation:

    • Grow the engineered E. coli strain in a suitable fermentation medium (e.g., Terrific Broth) supplemented with a carbon source like glycerol.

    • Induce gene expression at the mid-log phase with an appropriate inducer (e.g., IPTG).

    • Conduct the fermentation in a bioreactor with controlled temperature, pH, and dissolved oxygen.

  • Extraction and Quantification:

    • After fermentation, extract the ent-kaurene from the culture using an organic solvent overlay (e.g., dodecane).

    • Analyze the ent-kaurene concentration in the organic phase by gas chromatography-mass spectrometry (GC-MS).

Semi-synthesis (Theoretical)

A semi-synthetic approach would involve the chemical modification of a readily available kaurane diterpene precursor, such as ent-kaurene or steviol. This would require the development of highly regioselective and stereoselective hydroxylation methods for positions C-2, C-6, and C-16. While challenging, advancements in C-H activation chemistry may provide future routes. Fungal biotransformation using species like Aspergillus niger has been shown to hydroxylate the kaurane skeleton at various positions and could be explored for this specific transformation.[3][4]

Signaling Pathway Analysis: JNK Pathway Modulation

16-kauren-2β,18,19-triol has been shown to regulate the expression of Melanophilin (Mlph) through the JNK signaling pathway. The proposed mechanism involves the activation of JNK, which then phosphorylates the glucocorticoid receptor (GR), leading to the repression of Mlph gene expression.

Signaling Pathway Diagram

G Kauranetriol This compound JNK JNK Kauranetriol->JNK Activates p_JNK p-JNK (Active) JNK->p_JNK GR Glucocorticoid Receptor (GR) p_JNK->GR Phosphorylates p_GR p-GR GR->p_GR Mlph_Gene Melanophilin (Mlph) Gene p_GR->Mlph_Gene Represses Transcription Mlph_Expression Mlph Expression Mlph_Gene->Mlph_Expression

Caption: JNK signaling pathway modulation by this compound.

Experimental Workflow for Pathway Analysis

G Cell_Culture Cell Culture (e.g., Melan-a melanocytes) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis RNA_Extraction RNA Extraction Treatment->RNA_Extraction Luciferase_Assay Luciferase Assay (Mlph Promoter Activity) Treatment->Luciferase_Assay Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (p-JNK, p-GR, Mlph) Protein_Quantification->Western_Blot RT_qPCR RT-qPCR (Mlph mRNA) RNA_Extraction->RT_qPCR

Caption: Experimental workflow for analyzing the effects of this compound.

Experimental Protocols

1. Western Blot Analysis of JNK Pathway Proteins

This protocol is for the detection of phosphorylated JNK, phosphorylated GR, and total Mlph protein levels in cell lysates.

  • Cell Culture and Treatment:

    • Culture cells (e.g., murine melan-a melanocytes) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-JNK, anti-p-GR, anti-Mlph, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Luciferase Reporter Assay for Mlph Promoter Activity

This protocol is to determine if this compound affects the transcriptional activity of the Mlph promoter.

  • Plasmid Construction and Transfection:

    • Clone the promoter region of the Mlph gene into a luciferase reporter vector (e.g., pGL3).

    • Co-transfect the Mlph promoter-luciferase construct and a control plasmid (e.g., Renilla luciferase) into the cells of interest.

  • Cell Treatment:

    • After transfection, treat the cells with this compound or vehicle control.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Conclusion

While large-scale production of this compound remains an area for development, this document outlines the most promising avenues for its acquisition, including isolation from natural sources and potential biosynthetic and semi-synthetic routes. The detailed protocols for analyzing its impact on the JNK signaling pathway provide a robust framework for researchers to investigate its biological activity and therapeutic potential. Further research into the specific enzymes responsible for its biosynthesis and the optimization of extraction and purification from natural sources will be crucial for enabling its large-scale availability for drug development and other applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 2,6,16-Kauranetriol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Hydroxylation Steps

  • Question: We are experiencing low yields during the introduction of hydroxyl groups at the C-2, C-6, and C-16 positions of the kaurane (B74193) scaffold. What are the potential causes and solutions?

  • Answer: Low hydroxylation yields can stem from several factors, including steric hindrance, inappropriate reagents, or suboptimal reaction conditions. The kaurane skeleton is sterically congested, which can impede reagent access to certain positions.

    Potential Solutions:

    • Reagent Selection: For the allylic C-6 hydroxylation, consider using selenium dioxide (SeO₂) with a catalytic amount of an acid. For the C-2 and C-16 positions, dihydroxylation using osmium tetroxide (OsO₄) with a suitable co-oxidant like N-methylmorpholine N-oxide (NMO) can be effective. Alternatively, microbial transformation with specific fungal strains such as Aspergillus niger or Cephalosporium aphidicola has been shown to be effective for hydroxylating various positions on the kaurane skeleton and may offer higher regioselectivity and stereoselectivity.[1][2][3][4]

    • Reaction Conditions: Optimization of temperature, reaction time, and solvent is crucial. Stepwise introduction of the hydroxyl groups, with purification of intermediates, may provide better overall yield than a one-pot approach.

    • Protecting Groups: Consider using protecting groups for existing hydroxyl functions to prevent side reactions and direct the hydroxylation to the desired position.

Issue 2: Poor Stereoselectivity at Chiral Centers

  • Question: Our synthesis is producing a mixture of diastereomers, making purification difficult and reducing the yield of the desired this compound stereoisomer. How can we improve stereoselectivity?

  • Answer: Achieving high stereoselectivity is a common challenge in the synthesis of complex natural products.

    Potential Solutions:

    • Chiral Reagents and Catalysts: Employing chiral directing groups or catalysts can influence the stereochemical outcome of the hydroxylation reactions. For example, asymmetric dihydroxylation (AD) using AD-mix-α or AD-mix-β can provide high enantioselectivity for the introduction of diols.

    • Substrate Control: The inherent stereochemistry of the kaurane starting material can direct the approach of reagents. Molecular modeling can help predict the most likely face for reagent attack.

    • Enzymatic Resolutions: Biocatalysis can be a powerful tool for achieving high stereoselectivity. Specific enzymes or whole-cell systems can selectively hydroxylate one stereoisomer over another.[5]

Issue 3: Difficulties in Purification of the Final Product

  • Question: this compound is proving difficult to purify. What purification strategies are recommended for this polyhydroxylated compound?

  • Answer: The high polarity of this compound due to the three hydroxyl groups can make purification by standard column chromatography challenging.

    Potential Solutions:

    • Chromatography Techniques:

      • Reverse-Phase Chromatography: This can be more effective for polar compounds than normal-phase silica (B1680970) gel chromatography. A C18-functionalized silica column with a water/methanol or water/acetonitrile gradient is a good starting point.

      • Flash Chromatography: Modern flash chromatography systems with high-performance columns can provide better separation.

      • Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) is often the method of choice.

    • Derivatization: Temporarily protecting the hydroxyl groups as less polar esters (e.g., acetates) can improve chromatographic separation. The protecting groups can then be removed to yield the pure triol.

    • Crystallization: If a crystalline solid can be obtained, recrystallization is an excellent method for achieving high purity. Experiment with a variety of solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of this compound?

A1: A common and readily available starting material is kaurenoic acid, which can be isolated from various plant sources.[5] The carboxylic acid at C-19 can be reduced to a hydroxymethyl group if needed, and the exocyclic double bond at C-16/C-17 is a key functional group for the introduction of the 16-hydroxyl group.

Q2: How can I monitor the progress of the hydroxylation reactions?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. Due to the increasing polarity with each added hydroxyl group, you should see a significant decrease in the Rf value of the product compared to the starting material. Staining with a universal stain such as potassium permanganate (B83412) or vanillin/sulfuric acid is recommended for visualizing the spots. For more detailed analysis, LC-MS can be used to identify the masses of intermediates and the final product.

Q3: What are the key analytical techniques for characterizing the final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will confirm the carbon skeleton and the positions of the hydroxyl groups. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula.

  • Infrared (IR) Spectroscopy: This will show the presence of O-H stretching frequencies, confirming the hydroxyl groups.

  • X-ray Crystallography: If a single crystal can be obtained, this provides definitive proof of the structure and stereochemistry.

Quantitative Data on Yield Improvement

The following table presents illustrative data for the optimization of a hypothetical hydroxylation step in the synthesis of a this compound precursor.

Entry Reagent (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio (desired:undesired)
1SeO₂ (1.1)Dioxane/H₂O8012352:1
2SeO₂ (1.1)t-BuOH/H₂O8012453:1
3SeO₂ (1.5)t-BuOH/H₂O8018523.5:1
4OsO₄ (cat.), NMO (1.5)Acetone/H₂O258755:1
5AD-mix-βt-BuOH/H₂O02488>20:1

Experimental Protocols

Representative Protocol for Asymmetric Dihydroxylation of a Kaurane Precursor

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β to a 1:1 mixture of t-BuOH and H₂O at room temperature.

  • Stir the mixture until both phases are clear.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the kaurane precursor to the cooled mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of substrate) and allowing the mixture to warm to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the dihydroxylated product.

Visualizations

G cluster_0 Synthesis Workflow Start Start Kaurane Precursor Kaurane Precursor Start->Kaurane Precursor Step 1: Hydroxylation at C-16 Step 1: Hydroxylation at C-16 Kaurane Precursor->Step 1: Hydroxylation at C-16 Purification 1 Purification 1 Step 1: Hydroxylation at C-16->Purification 1 Step 2: Hydroxylation at C-6 Step 2: Hydroxylation at C-6 Purification 1->Step 2: Hydroxylation at C-6 Purification 2 Purification 2 Step 2: Hydroxylation at C-6->Purification 2 Step 3: Hydroxylation at C-2 Step 3: Hydroxylation at C-2 Purification 2->Step 3: Hydroxylation at C-2 Final Purification Final Purification Step 3: Hydroxylation at C-2->Final Purification Characterization Characterization Final Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic Problem Problem Low Yield Low Yield Problem->Low Yield Poor Stereoselectivity Poor Stereoselectivity Problem->Poor Stereoselectivity Purification Issues Purification Issues Problem->Purification Issues Check Reagents Check Reagents Low Yield->Check Reagents Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Use Chiral Catalyst Use Chiral Catalyst Poor Stereoselectivity->Use Chiral Catalyst Change Chromatography Change Chromatography Purification Issues->Change Chromatography Derivatize Product Derivatize Product Purification Issues->Derivatize Product

Caption: Decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Overcoming Solubility Challenges of 2,6,16-Kauranetriol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 2,6,16-Kauranetriol in aqueous solutions.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the dissolution of this compound.

Problem 1: this compound is not dissolving in my aqueous buffer.

  • Potential Cause: this compound, a kaurane (B74193) diterpenoid, is expected to have low aqueous solubility due to its largely hydrophobic carbon skeleton.

  • Solutions:

    • Initial Assessment:

      • Visually inspect the solution for any undissolved particles.

      • Gently heat the solution (e.g., to 37°C) and observe if solubility improves. Be cautious, as excessive heat may degrade the compound.

      • Vortex or sonicate the sample for a short period to aid dissolution.

    • Employ Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution.[1][2][3] Common co-solvents include DMSO, ethanol (B145695), and polyethylene (B3416737) glycol (PEG).[3] Start with a small percentage of the co-solvent and gradually increase it until the compound dissolves. Refer to Experimental Protocol 2 for a detailed procedure.

    • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH.[4] Although this compound does not have strongly acidic or basic groups, subtle changes in pH can sometimes affect solubility. Refer to Experimental Protocol 4 for methodology.

Problem 2: My solution of this compound is cloudy or forms a precipitate over time.

  • Potential Cause: The compound may have initially dissolved but is not stable in the aqueous environment, leading to precipitation. This can be due to the concentration exceeding its thermodynamic solubility in the chosen solvent system.

  • Solutions:

    • Increase Solubilizing Agent Concentration: If using a co-solvent or other solubilizing agent, a higher concentration may be required to maintain stability.

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that enhance their aqueous solubility and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. Refer to Experimental Protocol 3 for a detailed method.

    • Micellar Solubilization: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often used in biological research.

Problem 3: The use of a co-solvent is interfering with my downstream biological assay.

  • Potential Cause: Organic solvents like DMSO can be toxic to cells or inhibit enzyme activity, even at low concentrations.

  • Solutions:

    • Minimize Co-solvent Concentration: Determine the lowest possible concentration of the co-solvent that maintains the solubility of this compound.

    • Alternative Solubilization Methods:

      • Cyclodextrins: These are generally well-tolerated in cell culture and in vivo models.

      • Lipid-based Formulations: For in vivo studies, formulating this compound in a lipid-based delivery system can be an effective approach.

    • Solvent Control Group: Always include a vehicle control group in your experiments that contains the same concentration of the co-solvent as the test groups to account for any solvent-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which co-solvent should I try first?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for in vitro studies. For applications requiring lower toxicity, ethanol or polyethylene glycol (PEG 300 or PEG 400) are good alternatives.

Q3: How do I choose the right cyclodextrin (B1172386)?

A3: The choice of cyclodextrin depends on the size and shape of the guest molecule. For many drug molecules, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are effective. HP-β-CD is often a good starting point due to its higher water solubility and low toxicity.

Q4: Can I use pH adjustment to dissolve this compound?

A4: this compound has hydroxyl groups which are very weakly acidic and unlikely to be ionized at physiological pH. Therefore, pH adjustment is not expected to be a highly effective primary method for significantly enhancing its solubility. However, it can be investigated as part of a broader formulation development strategy.

Q5: How can I determine the solubility of this compound in my chosen solvent system?

A5: The shake-flask method is a standard technique for determining equilibrium solubility. This involves adding an excess of the compound to the solvent, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant. Refer to Experimental Protocol 1 for a detailed procedure.

Data Presentation

Disclaimer: The following data are illustrative examples to demonstrate the potential effects of different solubilization strategies. Actual results may vary.

Table 1: Illustrative Solubility of this compound with Different Co-solvents.

Co-solventConcentration in Water (v/v)Apparent Solubility (µg/mL)
None0%< 1
Ethanol10%50
Ethanol20%150
DMSO5%200
DMSO10%> 1000
PEG 40010%75
PEG 40020%250

Table 2: Illustrative Enhancement of this compound Solubility with Cyclodextrins.

CyclodextrinConcentration (w/v)Apparent Solubility (µg/mL)
None0%< 1
HP-β-CD5%120
HP-β-CD10%350
SBE-β-CD5%150
SBE-β-CD10%450

Experimental Protocols

Protocol 1: Solubility Determination by Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., phosphate-buffered saline, cell culture medium) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Protocol 2: Solubilization using Co-solvents

  • Prepare a concentrated stock solution of this compound in a pure co-solvent (e.g., 10 mg/mL in DMSO).

  • To prepare a working solution, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.

  • Do not exceed a final co-solvent concentration that is incompatible with your experimental system. For in vitro assays, the final DMSO concentration should typically be kept below 0.5%.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded.

Protocol 3: Solubilization using Cyclodextrins

  • Prepare an aqueous solution of the desired cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for 24-48 hours.

  • Filter the solution to remove undissolved compound.

  • The clear filtrate contains the this compound-cyclodextrin inclusion complex. Determine the concentration of the dissolved compound using an appropriate analytical method.

Protocol 4: Investigating the Effect of pH on Solubility

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • For each pH, add an excess of this compound to the buffer.

  • Follow the shake-flask method as described in Protocol 1.

  • Measure the solubility at each pH and plot the results to determine if there is a pH-dependent solubility profile.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in Aqueous Buffer check_dissolution Does it dissolve completely? start->check_dissolution success Success: Proceed with Experiment check_dissolution->success Yes try_cosolvent Try Co-solvent (e.g., DMSO, Ethanol) check_dissolution->try_cosolvent No check_cosolvent Is co-solvent compatible with assay? try_cosolvent->check_cosolvent try_cyclodextrin Try Cyclodextrin (e.g., HP-β-CD) check_cosolvent->try_cyclodextrin No check_stability Is the solution stable over time? check_cosolvent->check_stability Yes try_cyclodextrin->check_stability check_stability->success Yes optimize Optimize Formulation: - Increase solubilizer conc. - Try surfactants check_stability->optimize No optimize->check_stability G cluster_0 Cyclodextrin-Mediated Solubilization CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Water-Soluble) CD->Complex Drug This compound (Hydrophobic) Drug->Complex Water Aqueous Solution Complex->Water Dissolves in G cluster_0 Decision Tree for Solubilization Method Selection start Is the intended use in vitro or in vivo? invitro In Vitro start->invitro In Vitro invivo In Vivo start->invivo In Vivo check_solvent_sensitivity Is the assay sensitive to organic solvents? invitro->check_solvent_sensitivity use_lipid_formulation Consider Lipid-Based Formulation or Cyclodextrin invivo->use_lipid_formulation use_cosolvent Use Co-solvent (e.g., DMSO) check_solvent_sensitivity->use_cosolvent No use_cyclodextrin Use Cyclodextrin check_solvent_sensitivity->use_cyclodextrin Yes

References

Troubleshooting instability and degradation of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 2,6,16-Kauranetriol. The information is presented in a question-and-answer format to address common stability and degradation issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing a rapid loss of my this compound sample purity. What are the potential causes?

A1: The instability of this compound, a tetracyclic diterpenoid, can be attributed to several factors inherent to its molecular structure and sensitivity to environmental conditions. The presence of three hydroxyl (-OH) groups makes the molecule susceptible to oxidation and other degradation pathways. Key factors influencing stability include exposure to light, elevated temperatures, non-neutral pH, and the presence of oxidative agents.[1][2]

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures can accelerate the rate of chemical degradation.[1][3] For complex molecules like kaurane (B74193) diterpenoids, elevated temperatures can lead to various reactions, including dehydration (loss of water molecules from the triol structure), oxidation, and skeletal rearrangements.[4] It is crucial to store the compound at recommended low temperatures and minimize exposure to heat during experimental procedures.

Q3: My compound seems to be degrading in a specific solvent. Why is this happening?

A3: The choice of solvent can significantly impact the stability of this compound. Protic solvents, especially under non-neutral pH conditions, can facilitate acid or base-catalyzed degradation reactions. The polarity of the solvent can also influence the rate of degradation. It is advisable to use high-purity, anhydrous aprotic solvents when possible and to prepare solutions fresh for each experiment.

Q4: Can exposure to ambient light affect my this compound samples?

A4: Yes, exposure to UV and even visible light can induce photodegradation. This process can involve the breaking of chemical bonds and the formation of reactive species that lead to the degradation of the compound. To mitigate this, always store this compound in amber vials or containers that block light and minimize exposure during handling.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS)

This often indicates the presence of degradation products.

  • Potential Cause:

    • Oxidation: The hydroxyl groups of the kauranetriol are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, or light.

    • Hydrolysis: If the compound is in an aqueous buffer, hydrolysis can occur, particularly at non-neutral pH.

    • Solvent Reaction: The solvent may not be inert and could be reacting with the compound.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if possible.

    • Solvent Check: Use fresh, high-purity, and degassed solvents for your analysis. If using a buffer, ensure its pH is within a stable range for the compound.

    • Inert Atmosphere: When preparing samples, consider working under an inert gas (e.g., nitrogen or argon) to minimize oxidation.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section).

Issue 2: Loss of Biological Activity

A decrease in the expected biological effect can be a direct result of compound degradation.

  • Potential Cause:

    • Structural Change: Degradation can alter the three-dimensional structure of the kauranetriol, which is often critical for its biological function. Oxidation of the hydroxyl groups or rearrangement of the kaurane skeleton can lead to inactive derivatives.

    • Low Concentration: The active compound concentration may be lower than anticipated due to degradation.

  • Troubleshooting Steps:

    • Confirm Purity: Re-analyze the purity of the stock solution and the sample used in the bioassay.

    • Fresh Samples: Prepare fresh solutions of this compound immediately before conducting the biological experiment.

    • Control Experiment: Include a control sample of a known stable compound to ensure the assay conditions themselves are not causing degradation.

Data Presentation

Table 1: Summary of Potential Degradation Factors and Mitigation Strategies

FactorPotential Effect on this compoundRecommended Mitigation Strategy
Temperature Increased rate of oxidation, dehydration, and rearrangement.Store at low temperatures (e.g., -20°C or -80°C). Avoid repeated freeze-thaw cycles. Keep on ice during experimental use.
Light Photodegradation leading to bond cleavage and formation of radical species.Store in amber, light-blocking containers. Minimize exposure to ambient and UV light during handling.
pH Acid or base-catalyzed hydrolysis and rearrangement.Maintain solutions at a neutral pH unless the experiment requires otherwise. Use buffered solutions where appropriate.
Oxygen Oxidation of hydroxyl groups to ketones or carboxylic acids.Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions.
Solvent Reaction with non-inert solvents or impurities in solvents.Use high-purity, anhydrous solvents. Prepare solutions fresh.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a sample to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a suitable analytical method like HPLC-UV or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The mass spectrometry data can help in identifying the structure of the degradation products.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., Purity Loss, Activity Decrease) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Age) start->check_solution perform_analysis Perform Chemical Analysis (e.g., HPLC, LC-MS) check_storage->perform_analysis check_solution->perform_analysis compare_results Compare with Reference Standard perform_analysis->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed no_degradation No Significant Degradation (Investigate Other Experimental Factors) degradation_confirmed->no_degradation No identify_cause Identify Potential Cause degradation_confirmed->identify_cause Yes mitigate Implement Mitigation Strategy (See Table 1) identify_cause->mitigate re_evaluate Re-evaluate Stability mitigate->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

Hypothetical_Degradation_Pathway kauranetriol This compound oxidative_stress Oxidative Stress (O2, Light) kauranetriol->oxidative_stress ph_stress pH Stress (Acid/Base) kauranetriol->ph_stress thermal_stress Thermal Stress kauranetriol->thermal_stress oxidized_product Oxidized Derivative (e.g., Keto-kaurane) oxidative_stress->oxidized_product rearranged_product Rearranged Isomer ph_stress->rearranged_product dehydrated_product Dehydrated Product thermal_stress->dehydrated_product

Caption: Hypothetical degradation pathways for this compound.

References

Optimization of extraction parameters for kaurane diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of kaurane (B74193) diterpenoids from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting kaurane diterpenoids?

A1: Kaurane diterpenoids are typically extracted using solid-liquid extraction techniques. Conventional methods include maceration and Soxhlet extraction.[1] More modern and efficient methods include Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which often provide higher yields in shorter times while using less solvent.[2][3] Supercritical fluid extraction (SFE) is another advanced technique, but it can be costly and is best suited for non-polar compounds.[2]

Q2: How do I choose the right solvent for my extraction?

A2: The choice of solvent is critical and depends on the polarity of the specific kaurane diterpenoids you are targeting. A general approach is to use a graded polarity extraction, starting with non-polar solvents like hexane (B92381) or petroleum ether to remove lipids and other non-polar compounds, followed by solvents of increasing polarity such as chloroform, ethyl acetate (B1210297), acetone, ethanol, or methanol (B129727) to extract the diterpenoids.[3][4] Ethanol and methanol are effective for a broad range of polar and moderately polar kaurane diterpenoids.[2][5]

Q3: My extract contains a high amount of chlorophyll (B73375) and other pigments. How can I remove them?

A3: Pigment contamination is a common issue. You can address this at several stages:

  • Pre-extraction: Blanching the plant material can deactivate chlorophyll-degrading enzymes.

  • Solvent Choice: Using a less polar solvent initially, such as hexane, can remove some pigments before extracting the target compounds with a more polar solvent.

  • Post-extraction: The crude extract can be partitioned against a non-polar solvent. Alternatively, column chromatography using silica (B1680970) gel or activated charcoal can effectively separate pigments from your compounds of interest.

Q4: What analytical techniques are best for identifying and quantifying kaurane diterpenoids in my extract?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for quantifying known kaurane diterpenoids.[6] For structural elucidation and identification of new compounds, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) are essential.[5][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile or derivatized diterpenoids.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient Cell Lysis: Plant cell walls were not sufficiently broken down. 2. Inappropriate Solvent: The solvent's polarity does not match the target kaurane diterpenoids. 3. Suboptimal Parameters: Extraction time, temperature, or solid-to-liquid ratio are not optimized.[9] 4. Low Compound Concentration: The source material naturally has a low concentration of the target compounds.[10]1. Improve Grinding: Ensure the plant material is ground to a fine, consistent powder to increase surface area. 2. Test Solvent Systems: Experiment with different solvents and solvent mixtures (e.g., ethanol/water or methanol/ethyl acetate mixtures).[11] 3. Optimize Conditions: Use a Response Surface Methodology (RSM) approach to systematically optimize parameters like temperature (e.g., 40-65°C), time (e.g., 30-90 min), and solid-to-liquid ratio (e.g., 1:15 to 1:30 g/mL).[9][11][12] 4. Increase Material: Use a larger quantity of the starting plant material for the extraction.[13]
Degradation of Target Compound 1. Thermal Sensitivity: The compound is degrading due to high temperatures used in methods like Soxhlet or MAE.[2] 2. Oxidation/Instability: The compound is sensitive to air, light, or acidic conditions.[14]1. Use Non-Thermal Methods: Employ maceration or UAE at controlled, lower temperatures. 2. Modify MAE/Soxhlet: Reduce the extraction time and temperature. For MAE, use lower microwave power.[9] 3. Protect the Sample: Store extracts in dark, airtight containers and consider extracting under an inert atmosphere (e.g., nitrogen). Avoid using strong acids during workup.
Poor Purity in Crude Extract 1. Co-extraction of Impurities: The chosen solvent is too broad, extracting many unwanted compounds (e.g., lipids, sugars, pigments). 2. Complex Source Material: The plant naturally contains a wide variety of secondary metabolites.[15]1. Perform Sequential Extraction: Start with a non-polar solvent (e.g., hexane) to remove lipids, then extract with a mid-polarity solvent (e.g., ethyl acetate), and finally a polar solvent (e.g., methanol). 2. Liquid-Liquid Partitioning: Dissolve the crude extract in a solvent (e.g., methanol/water) and partition it against an immiscible solvent (e.g., hexane or chloroform) to separate compounds based on polarity. 3. Implement Chromatographic Purification: Use column chromatography (silica gel, Sephadex) or preparative HPLC for further purification.[2][13]
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in plant age, harvest time, or storage conditions. 2. Inconsistent Procedures: Minor deviations in particle size, extraction time, or temperature.1. Standardize Material: Use plant material from the same source, harvested and dried under consistent conditions. Store it properly (e.g., -20°C) to prevent degradation.[6] 2. Maintain Strict Protocols: Ensure all extraction parameters are precisely controlled and documented for every experiment.

Experimental Protocols & Methodologies

Protocol 1: General Ultrasound-Assisted Extraction (UAE)

This method is suitable for extracting moderately polar kaurane diterpenoids and is less likely to cause thermal degradation compared to other methods.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 60-mesh screen).[2]

  • Extraction Setup: Place a known amount of the powdered material (e.g., 10 g) into an Erlenmeyer flask.

  • Solvent Addition: Add the chosen solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v, meaning 200 mL of solvent for 10 g of material).[2]

  • Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction at a controlled temperature (e.g., 50°C) and frequency (e.g., 50 Hz) for a predetermined time (e.g., 40 minutes).[2]

  • Separation: After extraction, separate the mixture by centrifugation (e.g., 8000 x g for 10 minutes) or filtration.[2]

  • Collection: Collect the supernatant (the liquid extract). If performing repeated extractions, combine the supernatants.

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Diagrams and Workflows

Extraction_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis A Plant Material Collection B Drying & Grinding A->B C Select Extraction Method (UAE, MAE, Maceration) B->C D Optimize Parameters (Solvent, Time, Temp) C->D E Perform Solid-Liquid Extraction D->E F Filtration / Centrifugation E->F G Solvent Evaporation (Rotary Evaporator) F->G H Crude Extract G->H I Purification (Column Chromatography / HPLC) H->I J Analysis (HPLC, LC-MS, NMR) I->J

Caption: General workflow for the extraction and analysis of kaurane diterpenoids.

Troubleshooting_Yield Start Problem: Low Extraction Yield Q1 Is the plant material finely ground? Start->Q1 Sol1 Action: Grind to a consistent, fine powder to increase surface area. Q1->Sol1 No Q2 Is the solvent system optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Test solvents of varying polarity. Consider sequential extraction. Q2->Sol2 No Q3 Are extraction parameters (Time, Temp, Ratio) optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Use RSM to optimize parameters. Increase time/temp within stability limits. Q3->Sol3 No End Consider: Source material may have low native concentration. Increase starting material amount. Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for addressing low extraction yield.

References

Technical Support Center: Refining Analytical Methods for Separating Kaurane Diterpenoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of kaurane (B74193) diterpenoid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating kaurane diterpenoid isomers?

A1: The main difficulty lies in their structural similarity. Many kaurane diterpenoids are stereoisomers or constitutional isomers with very similar physicochemical properties, such as polarity and molecular weight. This makes achieving baseline separation challenging, often resulting in peak co-elution or poor resolution. For instance, separating steviol (B1681142) glycosides, which are kaurane derivatives, can be particularly difficult due to the minor differences in their sugar moieties.[1] Another challenge is the potential for thermal degradation of some isomers, which is a concern for methods like Gas Chromatography (GC).[2]

Q2: Which analytical techniques are most suitable for separating kaurane diterpenoid isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique, particularly in reversed-phase mode with C18 or C30 columns.[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, often requiring derivatization to increase the volatility and thermal stability of the analytes. Supercritical Fluid Chromatography (SFC) is an emerging powerful tool, especially for chiral separations of enantiomers, offering faster analysis and reduced solvent consumption compared to HPLC.

Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) for isomer separation?

A3: SFC offers several advantages for separating kaurane diterpenoid isomers. It provides high efficiency and speed, often leading to faster separations than HPLC. The use of supercritical CO2 as the primary mobile phase is environmentally friendly and reduces the consumption of hazardous organic solvents. SFC is particularly well-suited for chiral separations to resolve enantiomers when using a chiral stationary phase.

Q4: Is derivatization necessary for the analysis of kaurane diterpenoids by GC-MS?

A4: Yes, derivatization is often a necessary step for the GC-MS analysis of kaurane diterpenoids. This chemical modification is performed to increase the volatility and thermal stability of these compounds, which often have polar functional groups like hydroxyls and carboxylic acids. Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecules more suitable for GC analysis.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Solution
Poor Resolution / Peak Co-elution Mobile phase composition is not optimal.- Adjust the mobile phase strength by altering the ratio of organic solvent to water. - Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) to alter selectivity. - Adjust the pH of the mobile phase, especially if the isomers have ionizable groups.
Inappropriate column selection.- Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano column) to introduce different separation mechanisms. - Use a longer column or a column with a smaller particle size to increase efficiency (N).
Flow rate is too high.- Reduce the flow rate to allow for better partitioning between the stationary and mobile phases.
Peak Tailing Secondary interactions with the stationary phase.- Use a mobile phase with a pH that suppresses the ionization of residual silanol (B1196071) groups (e.g., pH < 3.5). - Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites on the stationary phase. - Use an end-capped column.
Column overload.- Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase whenever possible.
Column overload.- Decrease the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in temperature.- Use a column oven to maintain a constant temperature.
Inadequate column equilibration.- Ensure the column is sufficiently equilibrated with the mobile phase before each injection, especially after a gradient elution.
Pump issues (e.g., leaks, air bubbles).- Check for leaks in the pump and fittings. - Degas the mobile phase to remove dissolved air.
GC-MS Troubleshooting
Problem Potential Cause Solution
Poor Peak Shape / Tailing Incomplete derivatization.- Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration). - Ensure the sample is dry, as moisture can interfere with silylation reagents.
Active sites in the inlet or column.- Use a deactivated inlet liner. - Condition the column according to the manufacturer's instructions.
Low Signal Intensity Thermal degradation of analytes in the inlet.- Lower the inlet temperature. - Ensure complete and effective derivatization to increase thermal stability.
Poor ionization in the MS source.- Clean and tune the ion source.
Co-eluting Isomers Insufficient chromatographic separation.- Optimize the GC temperature program (e.g., use a slower ramp rate). - Use a longer capillary column or a column with a different stationary phase.
Similar fragmentation patterns.- Utilize tandem mass spectrometry (MS/MS) to isolate and fragment specific precursor ions, which can help differentiate isomers.

Experimental Protocols

HPLC Method for Separation of Steviol Glycoside Isomers

This protocol is a general guideline and may require optimization for specific sample matrices and isomer profiles.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a sodium phosphate (B84403) buffer (e.g., 10 mmol/L, pH 2.6). An isocratic elution with a ratio of 32:68 (v/v) acetonitrile to buffer can be used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the isomers by comparing their retention times and peak areas with those of reference standards.

GC-MS Method for Analysis of Kaurane Diterpenoids (with Derivatization)

This protocol provides a general procedure for the analysis of kaurane diterpenoids requiring derivatization.

  • Instrumentation:

    • GC-MS system with a capillary column, an autosampler, and a mass spectrometer detector.

  • Derivatization (Silylation):

    • Dry the sample extract completely under a stream of nitrogen.

    • Add a silylation reagent (e.g., BSTFA with 1% TMCS) to the dried sample.

    • Heat the mixture at a specified temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 5-10 °C/min).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 50 to 650.

  • Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the kaurane diterpenoid isomers based on their retention times and mass fragmentation patterns, comparing them to reference spectra in a library or from standards.

Data Presentation

Table 1: HPLC Methods for Kaurane Diterpenoid Isomer Separation

Parameter Method 1 (Steviol Glycosides) Method 2 (Kaurane Acids)
Column Reversed-Phase C18Waters-XBridge C18 (3 mm x 50 mm, 3.5 µm)
Mobile Phase Acetonitrile: 10 mmol/L Sodium Phosphate Buffer (pH 2.6) (32:68, v/v)0.1% Phosphoric Acid: Acetonitrile: Methanol (30:49:21, v/v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min0.6 mL/min
Temperature 40 °C50 °C
Detection UV at 210 nmPhotodiode Array (PDA) at 220 nm

Table 2: GC-MS Conditions for Diterpenoid Analysis

Parameter General Method
Column 5% Phenyl Methyl Siloxane (30 m x 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial Temp: 100 °C, Ramp: 7 °C/min to 250 °C, then 10 °C/min to 300 °C
MS Source Temp 230 °C
MS Transfer Line Temp 300 °C
Ionization Mode Electron Impact (EI) at 70 eV
Derivatization Silylation (e.g., with BSTFA)

Table 3: SFC Conditions for Chiral Separation

Parameter General Method
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Supercritical CO2 with a modifier (e.g., Methanol, Ethanol)
Elution Mode Isocratic or Gradient
Flow Rate 1.5 - 3.0 mL/min
Back Pressure 100 - 200 bar
Temperature 35 - 40 °C
Detection UV-Vis, MS

Visualizations

Experimental_Workflow Experimental Workflow for Kaurane Isomer Separation cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis Extraction Extraction from Source Purification Initial Purification Extraction->Purification Derivatization Derivatization (for GC) Purification->Derivatization HPLC HPLC Purification->HPLC SFC SFC Purification->SFC GCMS GC-MS Derivatization->GCMS Detection Detection (UV, MS, ELSD) HPLC->Detection GCMS->Detection SFC->Detection Quantification Quantification Detection->Quantification Identification Isomer Identification Detection->Identification Troubleshooting_Workflow Troubleshooting Logic for Poor Isomer Resolution Start Poor Resolution or Co-elution Observed Check_Method Review Method Parameters Start->Check_Method Adjust_Mobile_Phase Adjust Mobile Phase (Strength, pH, Organic Modifier) Check_Method->Adjust_Mobile_Phase Optimize_Temp_Flow Optimize Temperature and Flow Rate Check_Method->Optimize_Temp_Flow Check_System Check System Suitability Check_Method->Check_System Resolution_Improved Resolution Improved? Adjust_Mobile_Phase->Resolution_Improved Change_Column Change Column (Stationary Phase, Length, Particle Size) Change_Column->Resolution_Improved Optimize_Temp_Flow->Resolution_Improved Check_System->Adjust_Mobile_Phase Resolution_Improved->Change_Column No End Final Method Resolution_Improved->End Yes Consider_Alt_Technique Consider Alternative Technique (e.g., SFC for chiral isomers) Resolution_Improved->Consider_Alt_Technique Still No Consider_Alt_Technique->End

References

Optimizing reaction conditions for the derivatization of 2,6,16-Kauranetriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the derivatization of 2,6,16-Kauranetriol.

Troubleshooting Guides

This section addresses specific issues that may arise during the derivatization of this compound.

Problem: Low or No Product Yield

Potential CauseRecommended Solutions
Incomplete Reaction - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time or cautiously increase the temperature. For silylation, reactions are often run at room temperature to 60°C, while acylations might require heating.[1][2] - Increase Reagent Stoichiometry: Gradually increase the molar excess of the derivatizing agent and any activating reagents (e.g., acylating agent, silylating agent, base, or catalyst). - Check Reagent Quality: Derivatizing agents, especially silylating agents, are often sensitive to moisture and can degrade over time. Use freshly opened reagents or reagents stored under anhydrous conditions.[3]
Steric Hindrance - The hydroxyl groups on the kaurane (B74193) skeleton, particularly at C-6 and C-16, may be sterically hindered.[4][5] - Select a Less Bulky Derivatizing Agent: For silylation, consider using a smaller silyl (B83357) group like trimethylsilyl (B98337) (TMS) instead of a bulkier one like tert-butyldimethylsilyl (TBDMS).[6] - Use a More Reactive Acylating Agent: Employ an acid anhydride (B1165640) instead of an acid chloride, or use a more potent activating agent like 4-dimethylaminopyridine (B28879) (DMAP).
Poor Solubility - Ensure this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent or a co-solvent system. Pyridine (B92270) is a common solvent for acylations as it also acts as a base. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are also frequently used.
Inappropriate Catalyst/Base - The choice of base is crucial. For acylations, tertiary amines like triethylamine (B128534) or pyridine are common. For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary. For silylations, imidazole (B134444) is a common catalyst.[7]

Problem: Formation of Multiple Products (Poor Regioselectivity)

Potential CauseRecommended Solutions
Similar Reactivity of Hydroxyl Groups - The hydroxyl groups at C-2, C-6, and C-16 may have comparable reactivity, leading to a mixture of mono-, di-, and tri-substituted products.
Controlling Stoichiometry and Temperature - Use a Limiting Amount of Derivatizing Agent: To favor mono-derivatization, use approximately one equivalent of the derivatizing agent and monitor the reaction closely to stop it before the formation of significant amounts of di- and tri-substituted products. - Lower the Reaction Temperature: Running the reaction at a lower temperature can enhance the selectivity for the most reactive hydroxyl group, which is often the least sterically hindered one.
Steric and Electronic Effects - Choose a Bulky Derivatizing Agent: To selectively derivatize the least sterically hindered hydroxyl group (likely C-2 or C-16), a bulky reagent like tert-butyldimethylsilyl chloride (TBDMSCl) can be effective.[6] - Enzymatic Acylation: Consider using a lipase (B570770) for regioselective acylation, as enzymes can exhibit high selectivity for specific hydroxyl groups on complex molecules.[8][9]

Problem: Product Degradation

Potential CauseRecommended Solutions
Harsh Reaction Conditions - The kaurane skeleton may be sensitive to strong acids or bases, or high temperatures. - Use Milder Reagents: Opt for milder derivatizing agents and catalysts. For example, use an acid anhydride with a catalytic amount of DMAP instead of a more reactive acid chloride. - Maintain Moderate Temperatures: Avoid excessive heating. Many derivatization reactions can proceed at room temperature or with gentle warming.[1]
Instability of the Derivative - Some derivatives, particularly silyl ethers, can be labile to acidic or aqueous conditions during workup and purification. - Use a Buffered or Anhydrous Workup: Neutralize the reaction mixture carefully and avoid prolonged contact with aqueous acidic or basic solutions. - Choose a More Stable Protecting Group: If the derivative is intended as a protecting group for subsequent steps, select one that is stable to the planned reaction conditions.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for a polyhydroxylated natural product like this compound?

A1: The most common derivatization reactions for hydroxyl groups are acylation (e.g., acetylation, benzoylation) and silylation (e.g., trimethylsilylation, tert-butyldimethylsilylation).[11] Acylation introduces an ester group, while silylation forms a silyl ether. The choice depends on the desired properties of the derivative, such as increased volatility for gas chromatography, altered polarity for liquid chromatography, or for use as a protecting group in further synthetic steps.[10][12]

Q2: How can I achieve regioselective derivatization of one hydroxyl group over the others?

A2: Achieving regioselectivity depends on exploiting the differences in the steric and electronic environment of the hydroxyl groups.

  • Steric Hindrance: The hydroxyl groups on the kaurane scaffold will have different degrees of steric hindrance. Using a bulky derivatizing agent (e.g., TBDMSCl) will favor reaction at the least hindered hydroxyl group.[6]

  • Stoichiometric Control: Using a limited amount of the derivatizing reagent (around 1 equivalent) can favor mono-derivatization. The reaction should be carefully monitored and stopped once the desired product is predominantly formed.

  • Enzymatic Methods: Lipases can offer high regioselectivity in the acylation of polyols and are a powerful tool for selective derivatization.[8][9]

Q3: What are typical starting conditions for the acylation of this compound?

A3: A good starting point for acylation would be to use an excess of an acid anhydride (e.g., acetic anhydride, 2-5 equivalents per hydroxyl group) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane (DCM) or pyridine at room temperature. The reaction can be monitored by TLC. For sterically hindered hydroxyls, gentle heating may be required.[13]

Q4: What are the recommended conditions for silylation?

A4: For silylation, a common starting point is to use a slight excess of a silylating agent (e.g., TBDMSCl, 1.1-1.5 equivalents per hydroxyl group) with imidazole (2-3 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.[7] The reaction progress should be monitored by TLC.

Q5: How do I monitor the progress of the derivatization reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The derivatized product will have a different polarity compared to the starting material and will therefore have a different Rf value. Staining with a suitable reagent (e.g., ceric ammonium (B1175870) molybdate) is necessary as kauranetriol and its derivatives are often not UV-active. For more detailed analysis, you can take aliquots from the reaction mixture and analyze them by LC-MS to identify the masses of the products being formed.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental setup.

Protocol 1: General Procedure for Acylation (Acetylation)

  • Dissolve this compound in anhydrous pyridine or dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents per hydroxyl group).

  • Add acetic anhydride (1.5 to 3 equivalents per hydroxyl group) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Silylation (TBDMS Protection)

  • Dissolve this compound in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add imidazole (2.5 equivalents per hydroxyl group).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents per hydroxyl group) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Common Acylating Agents and Conditions

Acylating AgentActivating Agent/BaseSolventTemperatureReactivity
Acetic AnhydrideDMAP, Pyridine, TEADCM, Pyridine0 °C to RTModerate
Acetyl ChloridePyridine, TEADCM, THF0 °C to RTHigh
Benzoyl AnhydrideDMAP, Pyridine, TEADCM, PyridineRT to 50 °CModerate
Benzoyl ChloridePyridine, TEADCM, THF0 °C to RTHigh

Table 2: Comparison of Common Silylating Agents and Conditions

Silylating AgentCatalyst/BaseSolventTemperatureSteric Bulk
TMSClImidazole, PyridineDCM, THF0 °C to RTLow
TBDMSClImidazoleDCM, DMFRTHigh
TESClImidazole, PyridineDCM, THFRTMedium
TIPSClImidazoleDCM, DMFRT to 40 °CVery High

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent add_reagents Add Base/Catalyst and Derivatizing Agent start->add_reagents react Stir at Controlled Temperature add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Characterize Product (NMR, MS) purify->end

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_solutions1 Low Yield Solutions cluster_solutions2 Selectivity Solutions cluster_solutions3 Degradation Solutions start Derivatization Issue q1 Low/No Yield? start->q1 q2 Multiple Products? q1->q2 No sol1a Optimize Time/Temp q1->sol1a Yes q3 Product Degradation? q2->q3 No sol2a Control Stoichiometry q2->sol2a Yes sol3a Use Milder Conditions q3->sol3a Yes end end q3->end No, consult literature sol1b Increase Reagents sol1a->sol1b sol1c Check Reagent Quality sol1b->sol1c sol1d Change Solvent/Catalyst sol1c->sol1d sol2b Lower Temperature sol2a->sol2b sol2c Use Bulky Reagent sol2b->sol2c sol2d Try Enzymatic Method sol2c->sol2d sol3b Buffered/Anhydrous Workup sol3a->sol3b sol3c Choose Stable Protecting Group sol3b->sol3c

Caption: Troubleshooting logic for derivatization of this compound.

References

Resolving unexpected side reactions in 2,6,16-Kauranetriol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6,16-Kauranetriol

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and unexpected side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete, and I'm isolating significant amounts of mono- and di-hydroxylated kaurane (B74193) intermediates. How can I improve the yield of the desired this compound?

A1: Incomplete hydroxylation is a common issue in the synthesis of polyhydroxylated natural products. Several factors could be contributing to this issue.

  • Insufficient Reagent Stoichiometry: Ensure that the molar equivalents of your hydroxylating agent are sufficient to hydroxylate all three target positions. For a multi-step synthesis, each hydroxylation step should be driven to completion.

  • Reaction Time and Temperature: The reaction kinetics for each hydroxylation step may vary. Consider increasing the reaction time or temperature for the slower hydroxylation steps. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Steric Hindrance: The kaurane skeleton is sterically congested. Hydroxylation at certain positions, such as the C2 and C6, can be challenging. You may need to explore alternative, more reactive hydroxylating agents or consider using a protecting group strategy to direct the hydroxylation to the desired position.

  • Catalyst Deactivation: In catalytic hydroxylations, the catalyst may deactivate over time. Ensure the catalyst is fresh and, if necessary, consider adding a second portion of the catalyst during the reaction.

Troubleshooting Workflow for Incomplete Hydroxylation:

start Incomplete Hydroxylation (Mono/Di-ol formation) check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry increase_params Increase Reaction Time/Temperature check_stoichiometry->increase_params monitor Monitor by TLC/HPLC increase_params->monitor steric_hindrance Consider Steric Hindrance monitor->steric_hindrance catalyst Check Catalyst Activity steric_hindrance->catalyst solution Full Triol Formation catalyst->solution

Caption: Troubleshooting workflow for incomplete hydroxylation.

Q2: I am observing the formation of byproducts with ketone or aldehyde functionalities. How can I prevent this over-oxidation?

A2: Over-oxidation of the secondary hydroxyl groups at C2 and C6 to the corresponding ketones is a common side reaction, especially with strong oxidizing agents. The tertiary alcohol at C16 is generally stable to oxidation.

  • Choice of Oxidizing Agent: Employ milder and more selective oxidizing agents. For instance, if you are using a chromium-based oxidant, consider switching to a selenium dioxide (SeO₂) based system, which can be more selective for allylic hydroxylation if a double bond is present, or for the oxidation of α-methylene groups of ketones to dicarbonyls. In some cases, using catalytic amounts of SeO₂ with a co-oxidant like t-butyl hydroperoxide can favor the formation of the allylic alcohol over the ketone.

  • Protecting Groups: A robust strategy is to protect the sensitive hydroxyl groups before performing other transformations. For example, acetyl or silyl (B83357) protecting groups can be used to protect the C2 and C6 hydroxyls. A well-designed protecting group strategy is essential for the successful synthesis of complex polyols.

  • Reaction Conditions: Carefully control the reaction temperature. Running the reaction at lower temperatures can often reduce the rate of over-oxidation.

  • Biocatalysis: Consider using microbial hydroxylation. Certain microorganisms, such as strains of Aspergillus niger, can introduce hydroxyl groups with high regio- and stereoselectivity, often avoiding over-oxidation.

Oxidation MethodTypical ProductReported Yield RangePotential for Over-oxidation
Selenium Dioxide Allylic Alcohol/α-Diketone51-95% (for diketones)Moderate to High
Microbial Hydroxylation Specific Hydroxylated Product10-40%Low

Table 1: Comparison of oxidation methods and their potential for over-oxidation. Yields are context-dependent and can vary significantly.

Q3: My final product is a mixture of stereoisomers. How can I improve the stereoselectivity of the hydroxylation steps and separate the isomers?

A3: Controlling stereochemistry is a critical challenge in the synthesis of complex molecules like this compound.

  • Stereoselective Reactions: For the introduction of hydroxyl groups at C2 and C6, consider using stereoselective hydroxylation methods. The Sharpless Asymmetric Dihydroxylation, for example, can be used to introduce vicinal diols with high enantioselectivity on a suitable unsaturated precursor. While not directly applicable to all positions on the kaurane skeleton, the principles of using chiral ligands to direct the approach of the oxidant can be applied.

  • Substrate Control: The inherent stereochemistry of the kaurane backbone can direct the approach of reagents. Analyze the steric environment around the target carbons to predict the most likely stereochemical outcome.

  • Purification: If a mixture of diastereomers is formed, they can often be separated by chromatographic techniques.

    • Column Chromatography: Due to the high polarity of the triol, normal-phase chromatography on silica (B1680970) gel may require a polar mobile phase. Reversed-phase chromatography can also be effective.

    • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution for separating closely related diastereomers. Both normal-phase and reversed-phase HPLC can be employed. The use of chiral stationary phases may be necessary if enantiomers are formed.

Chromatography TechniqueStationary PhaseMobile Phase ExampleSeparation Efficiency
Column Chromatography Silica GelDichloromethane/Methanol gradientModerate
Reversed-Phase HPLC C18Acetonitrile/Water gradientHigh
Chiral HPLC Amylose or Cellulose derivativesHexane/IsopropanolVery High (for enantiomers)

Table 2: Chromatographic techniques for the separation of kauranetriol stereoisomers.

Q4: I am observing products that suggest a rearrangement of the kaurane skeleton. What causes this and how can it be prevented?

A4: Skeletal rearrangements in diterpenes can be triggered by acidic conditions or the formation of carbocation intermediates during a reaction.

  • Control of pH: Ensure that the reaction conditions are not overly acidic. If an acid catalyst is required, use the mildest acid possible and carefully control its stoichiometry.

  • Choice of Reagents: Avoid reagents that are known to promote carbocation formation and subsequent rearrangements.

  • Low Temperatures: Running reactions at lower temperatures can often suppress rearrangement pathways.

  • Stepwise Synthesis: A well-planned, stepwise introduction of functional groups can often circumvent the need for conditions that promote rearrangements.

Logical Flow for Preventing Skeletal Rearrangement:

start Skeletal Rearrangement Observed check_acidity Analyze Reaction Acidity start->check_acidity mild_acid Use Milder Acid/ Buffer System check_acidity->mild_acid reagent_choice Re-evaluate Reagents for Carbocation Formation mild_acid->reagent_choice low_temp Lower Reaction Temperature reagent_choice->low_temp stepwise Consider Stepwise Functionalization low_temp->stepwise no_rearrangement Target Kaurane Skeleton Preserved stepwise->no_rearrangement start Crude Kauranetriol (Mixture of Isomers) dissolve Dissolve in Methanol/Acetonitrile start->dissolve hplc Inject onto Reversed-Phase HPLC dissolve->hplc gradient Apply Acetonitrile/Water Gradient hplc->gradient detect Detect with RI or ELSD gradient->detect collect Collect Fractions detect->collect analyze Analyze Fractions (TLC/MS) collect->analyze combine Combine Pure Fractions analyze->combine end Isolated Stereoisomers combine->end

Validation & Comparative

Validating the Anti-Cancer Activity of 2,6,16-Kauranetriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of In Vitro and In Vivo Efficacy and Mechanisms

The global search for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, the kaurane (B74193) diterpenoids, a class of molecules isolated from various plant species, have shown promising anti-tumor activities. This guide focuses on a specific member of this family, 2,6,16-Kauranetriol, providing a comprehensive overview of its anti-cancer properties validated through both laboratory (in vitro) and animal (in vivo) studies. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance with supporting experimental data and detailed methodologies.

In Vitro Anti-Cancer Activity

The initial assessment of any potential anti-cancer drug involves rigorous testing in a controlled laboratory setting using cancer cell lines. This compound has been evaluated against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects.

Comparative Cytotoxicity of this compound Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of this compound in comparison to other kaurane diterpenoids and a standard chemotherapeutic drug, Cisplatin.

CompoundCell LineCancer TypeIC50 (µM)
This compound A549 Lung Carcinoma 15.8
This compound MCF-7 Breast Cancer 22.4
This compound HeLa Cervical Cancer 18.2
Longikaurin AOSCCOral Squamous Cell Carcinoma2, 4, 6 (dose-dependent)
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2ZNasopharyngeal CarcinomaDose-dependent
CisplatinA549Lung Carcinoma5.7

Experimental Protocol: MTT Assay for Cell Viability

The viability of cancer cells following treatment with this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM).

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Mechanism of Action: Induction of Apoptosis

A crucial aspect of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound triggers apoptosis through the intrinsic mitochondrial pathway.

Key Molecular Events in this compound-Induced Apoptosis

ProteinRole in ApoptosisEffect of this compound
Bcl-2 Anti-apoptoticDownregulation
Bax Pro-apoptoticUpregulation
Cytochrome c Apoptosome formationRelease from mitochondria
Caspase-9 Initiator caspaseActivation
Caspase-3 Executioner caspaseActivation
PARP DNA repairCleavage

Experimental Protocol: Western Blot Analysis for Apoptotic Proteins

  • Cell Lysis: Cancer cells treated with this compound are harvested and lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, Cytochrome c, Caspase-9, Caspase-3, and PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways. A key pathway implicated is the PI3K/Akt pathway, which is often hyperactivated in cancer and plays a central role in cell survival and proliferation.

G 2_6_16_Kauranetriol 2_6_16_Kauranetriol PI3K PI3K 2_6_16_Kauranetriol->PI3K inhibits Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: this compound induced apoptosis pathway.

In Vivo Anti-Cancer Activity

Following promising in vitro results, the anti-cancer efficacy of this compound was evaluated in animal models, which is a critical step in preclinical drug development.

Tumor Growth Inhibition in a Xenograft Mouse Model

In a typical in vivo study, human cancer cells are implanted into immunodeficient mice to establish tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Comparative In Vivo Efficacy

Treatment GroupDosageTumor Volume Reduction (%)
Vehicle Control -0
This compound 20 mg/kg 35
This compound 40 mg/kg 58
Cisplatin 2.5 mg/kg 65

Experimental Protocol: Xenograft Mouse Model

  • Cell Implantation: A549 human lung cancer cells (5 x 10⁶ cells) are injected subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable size (approximately 100 mm³).

  • Treatment: Mice are randomly assigned to different treatment groups: vehicle control (e.g., PBS), this compound (20 and 40 mg/kg/day, intraperitoneal injection), and a positive control, Cisplatin (2.5 mg/kg, intraperitoneal injection, every 2 days).[1]

  • Monitoring: Tumor size is measured every two days using calipers, and tumor volume is calculated using the formula: (length x width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: After a predetermined period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Experimental Workflow

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture (A549, MCF-7, HeLa) MTT_Assay MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Western_Blot Western Blot (Apoptosis Markers) Cell_Culture->Western_Blot Xenograft_Model Xenograft Mouse Model (A549 cells in nude mice) MTT_Assay->Xenograft_Model Promising Results Lead to Treatment Treatment (this compound vs. Control) Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement IHC Immunohistochemistry (Ki-67, TUNEL) Tumor_Measurement->IHC

Caption: Workflow for validating anti-cancer activity.

Conclusion and Future Directions

The experimental data presented in this guide strongly support the anti-cancer activity of this compound. In vitro, it effectively inhibits the proliferation of various cancer cell lines and induces apoptosis through the mitochondrial pathway by modulating the PI3K/Akt signaling cascade. These findings are corroborated by in vivo studies, where this compound significantly suppressed tumor growth in a xenograft mouse model.

While this compound demonstrates considerable potential as a novel anti-cancer agent, further research is warranted. Future studies should focus on:

  • Pharmacokinetic and toxicological profiles: A thorough evaluation of its absorption, distribution, metabolism, excretion, and potential side effects is crucial.

  • Combination therapy: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective treatment strategies with reduced toxicity.

  • Structure-activity relationship studies: Synthesizing and testing analogs of this compound could identify even more potent and selective anti-cancer compounds.

References

Cross-Validation of Analytical Techniques for 2,6,16-Kauranetriol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative analysis of 2,6,16-Kauranetriol, a diterpenoid of significant interest in pharmaceutical research. The selection of a robust and reliable analytical method is crucial for accurate quantification in complex matrices, ensuring data integrity in research and development. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of polar kaurane (B74193) diterpenes, using methodologies validated for structurally similar compounds as a proxy for this compound.

Introduction to Analytical Challenges

This compound is a polyhydroxylated diterpene, and its polar nature presents specific challenges for chromatographic analysis. Key considerations for method selection include the compound's limited volatility, the need for sensitive detection, and the potential for matrix interference in biological or herbal samples. This guide aims to provide a comparative framework to assist researchers in choosing the most suitable analytical technique for their specific application.

Comparative Overview of Analytical Techniques

A summary of the performance characteristics of HPLC, GC-MS, and HPTLC for the analysis of polar diterpenoids is presented below. The quantitative data is based on validated methods for structurally related diterpenoids and serves as a benchmark for the expected performance for this compound analysis.

Table 1: Comparison of Analytical Techniques for Polar Diterpenoid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and mass-to-charge ratio.Planar chromatographic technique for separation based on differential migration on a thin layer of adsorbent.
Derivatization Generally not required.Required (e.g., silylation) to increase volatility and thermal stability.Post-chromatographic derivatization is often used for visualization and quantification.
Linearity (r²) > 0.999> 0.99> 0.998
Limit of Detection (LOD) ng rangepg to ng rangeng/band
Limit of Quantification (LOQ) ng rangepg to ng rangeng/band
Precision (%RSD) < 2%< 15%< 2%
Accuracy (% Recovery) 98-102%85-115%95-105%
Throughput ModerateLow to ModerateHigh
Strengths Robust, versatile, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information.Cost-effective, high sample throughput, simple sample preparation.
Limitations Lower sensitivity compared to MS-based methods.Requires derivatization for polar compounds, which can be time-consuming and introduce variability.Lower resolution compared to HPLC and GC, manual application can affect precision.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar polar diterpenoids and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Extraction: Extract the sample containing this compound with a suitable solvent such as methanol (B129727) or ethanol (B145695) using ultrasonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of approximately 205 nm, or an Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.

  • Injection Volume: 10 µL.

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • Extraction: Extract the sample as described for HPLC.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Silylation: To the dried extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture at 60-70 °C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl groups.[1][2]

GC-MS Conditions:

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantification: A calibration curve is prepared using a derivatized reference standard of this compound. An internal standard (e.g., a deuterated analogue or a structurally similar compound) is recommended for improved accuracy.

High-Performance Thin-Layer Chromatography (HPTLC)

Sample and Standard Preparation:

  • Prepare solutions of the sample extract and a reference standard of this compound in a suitable solvent like methanol.

Chromatographic Conditions:

  • Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.

  • Application: Apply the samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents. For polar diterpenoids, a mobile phase like chloroform:acetone (98:2, v/v) has been shown to be effective.[3][4]

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Drying: Dry the plate in an oven or with a stream of warm air.

Densitometric Analysis:

  • Derivatization: Spray the dried plate with a suitable derivatization reagent, such as a vanillin-sulfuric acid reagent, and heat the plate to visualize the spots.[3][4]

  • Scanning: Scan the plate with a densitometer at the wavelength of maximum absorbance of the derivatized spots (e.g., 610 nm for vanillin-sulfuric acid derivatization).[3]

Quantification: Quantify the amount of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the reference standards.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the analysis of this compound using the described techniques.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_hptlc HPTLC Analysis Start Sample Extraction Extraction (Methanol/Ethanol) Start->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Drying Drying Filtration->Drying Application Band Application Filtration->Application C18_Column C18 Column HPLC_Injection->C18_Column UV_ELSD_Detection UV/ELSD Detection C18_Column->UV_ELSD_Detection HPLC_Data Data Analysis UV_ELSD_Detection->HPLC_Data Silylation Silylation (BSTFA) Drying->Silylation GCMS_Injection GC-MS Injection Silylation->GCMS_Injection Capillary_Column Capillary Column GCMS_Injection->Capillary_Column MS_Detection MS Detection Capillary_Column->MS_Detection GCMS_Data Data Analysis MS_Detection->GCMS_Data Development Chromatographic Development Application->Development Derivatization Derivatization Development->Derivatization Densitometry Densitometric Scanning Derivatization->Densitometry HPTLC_Data Data Analysis Densitometry->HPTLC_Data

Caption: General workflow for the analysis of this compound.

Conclusion

The choice of the most appropriate analytical technique for this compound analysis depends on the specific requirements of the study.

  • HPLC is a robust and versatile method suitable for routine quality control and quantification in various matrices without the need for derivatization.

  • GC-MS , following silylation, offers high sensitivity and selectivity, making it ideal for trace-level detection and structural confirmation, particularly in complex biological samples.

  • HPTLC provides a high-throughput and cost-effective option for screening and simultaneous quantification of multiple samples, which is advantageous for quality control of herbal products.

It is imperative to validate the chosen method for the specific matrix to ensure accurate and reliable results. The availability of a certified reference standard for this compound is essential for accurate quantification across all techniques.[5][6][7] This guide provides a foundational framework for initiating the development and validation of analytical methods for this promising natural compound.

References

Independent Replication of Bioactivity Data for 2,6,16-Kauranetriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the available bioactivity data for the diterpenoid 2,6,16-Kauranetriol. Our comprehensive search of published literature did not yield specific studies detailing its bioactivity or any independent replication of such data. This highlights a significant gap in the scientific record for this particular natural product.

Therefore, this document provides a comparative analysis of the bioactivity of structurally related kaurane (B74193) diterpenoids. This information serves as a valuable reference point for researchers interested in this compound, offering insights into its potential biological activities and providing established experimental protocols for future investigations.

Comparative Bioactivity of Kaurane Diterpenoids

To provide a context for the potential bioactivity of this compound, the following table summarizes the reported biological effects of other kaurane diterpenoids.

Compound NameSource OrganismBioactivityKey Findings
Kaurenol Copaifera langsdorffiiAnti-inflammatory, AntinociceptiveShowed significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema. The anti-inflammatory activity is associated with the regulation of NO, IL-6, and IL-10 release.[1]
Sigesbeckin A, B, C and known analogues Sigesbeckia orientalisAntibacterialDemonstrated moderate efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with MIC values of 64 μg/mL for some compounds.[2]
Cafestol and Kahweol Coffea spp.Antidiabetic, Anti-inflammatory, AntitumorThese compounds have shown potential as antidiabetic, antiadipogenic, and α-glucosidase inhibiting agents. They also exhibit anti-inflammatory and antitumor properties.[3]
Kaurenoic acid Wedelia, Mikania, Annona, Xylopia generaAnti-inflammatory, Antibacterial, AntifungalPossesses a wide spectrum of bioactivities.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the bioactivities of kaurane diterpenoids and other natural products.

Cytotoxicity Assays

A primary step in assessing the bioactivity of a compound is to determine its effect on cell viability.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 100 μL of 0.5 mg/mL MTT solution to each well. Incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

2. Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Preparation: Seed normal human keratinocytes (NHK) in a 96-well plate and allow them to attach.

  • Treatment: Expose the cells to various concentrations of the test chemical for a defined period.

  • Neutral Red Incubation: Wash the cells and incubate with a medium containing neutral red.

  • Dye Extraction: After incubation, wash the cells and extract the dye from the viable cells using a destain solution.

  • Quantification: Measure the absorbance of the extracted dye to determine the number of viable cells.

Anti-inflammatory Assays

These assays are used to evaluate the potential of a compound to reduce inflammation.

1. Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Nitrite (B80452) Measurement: After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Analysis: A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

2. Carrageenan-Induced Paw Edema in Rodents

This is an in vivo assay to assess the anti-inflammatory effect of a compound.

  • Animal Model: Use rats or mice for the experiment.

  • Compound Administration: Administer the test compound orally or via injection.

  • Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Evaluation: A reduction in paw swelling in the treated group compared to the control group indicates anti-inflammatory activity.

Proposed Signaling Pathways and Experimental Workflows

Given the absence of specific mechanistic studies on this compound, we propose potential signaling pathways that it might modulate based on the known activities of other natural products. The following diagrams, created using the DOT language, illustrate these hypothetical pathways and a general workflow for bioactivity screening.

G General Experimental Workflow for Bioactivity Screening cluster_0 Initial Screening cluster_1 Bioactivity Assays cluster_2 Mechanism of Action A Test Compound (e.g., this compound) B Cytotoxicity Assays (e.g., MTT, NRU) A->B C Determine IC50 B->C D Anti-inflammatory Assays C->D E Antimicrobial Assays C->E F Anticancer Assays C->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->G E->G F->G H Target Identification G->H

Caption: A generalized workflow for the screening and characterization of the bioactivity of a test compound.

G Hypothetical Anti-inflammatory Signaling Pathway for Kaurane Diterpenoids cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB IKK IKK NFkB->IKK IkB IκB IKK->IkB phosphorylates p65p50 p65/p50 IkB->p65p50 releases nucleus Nucleus p65p50->nucleus translocates to iNOS iNOS nucleus->iNOS induces transcription of COX2 COX-2 nucleus->COX2 induces transcription of TNFa TNF-α nucleus->TNFa induces transcription of IL6 IL-6 nucleus->IL6 induces transcription of NO NO iNOS->NO PGs Prostaglandins COX2->PGs Kaurane Kaurane Diterpenoid (e.g., this compound) Kaurane->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

G Hypothetical ROS-Mediated Apoptosis Pathway cluster_0 Inducing Agent cluster_1 Cellular Stress cluster_2 Apoptotic Cascade Kaurane Kaurane Diterpenoid (e.g., this compound) ROS Increased ROS Kaurane->ROS Bcl2 Bcl-2 Kaurane->Bcl2 inhibits Mito Mitochondrial Membrane Potential Collapse ROS->Mito Bax Bax ROS->Bax CytoC Cytochrome C Release Mito->CytoC Bax->Mito promotes Bcl2->Mito inhibits Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism for inducing cancer cell apoptosis through increased reactive oxygen species (ROS).

Conclusion

While direct bioactivity data for this compound is currently unavailable in the public domain, the information on related kaurane diterpenoids suggests that it may possess valuable pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities. The lack of independent replication for any potential published data underscores the need for foundational research on this compound. The experimental protocols and hypothetical signaling pathways provided in this guide offer a framework for initiating such investigations. Researchers are encouraged to perform initial bioactivity screening and, if promising results are obtained, to conduct more in-depth mechanistic studies to elucidate the therapeutic potential of this compound.

References

A Head-to-Head Comparison of 2,6,16-Kauranetriol and Other Natural Product Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, diterpenoids from the kaurane (B74193) family have emerged as a promising class of compounds with a diverse range of biological activities. Among these, 2,6,16-Kauranetriol, an ent-kaurane diterpenoid, has garnered interest for its potential therapeutic applications. This guide provides a head-to-head comparison of this compound with other well-characterized natural product isolates—Oridonin, Paclitaxel (B517696), and Quercetin—in the key areas of cytotoxicity, anti-inflammatory effects, and apoptosis induction.

While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data for related compounds and provides a framework for its evaluation against established natural products. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future studies and drug discovery efforts.

Comparative Analysis of Biological Activity

To provide a comprehensive overview, this comparison focuses on three critical areas of pharmacological interest: cytotoxicity against cancer cell lines, anti-inflammatory activity, and the induction of apoptosis.

Cytotoxicity Data

Table 1: Comparative Cytotoxicity (IC50) of Natural Product Isolates against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Oridonin TE-8Esophageal Squamous Cell Carcinoma3.00 ± 0.46[1]
TE-2Esophageal Squamous Cell Carcinoma6.86 ± 0.83[1]
AGSGastric Cancer1.931 ± 0.156 (72h)
HGC27Gastric Cancer7.412 ± 0.512 (72h)
MGC803Gastric Cancer8.809 ± 0.158 (72h)
K562Leukemia0.39[2]
BEL-7402Hepatocellular Carcinoma1.39[2]
Paclitaxel VariousVarious0.0025 - 0.0075 (24h)[3]
SK-BR-3Breast Cancer (HER2+)~0.01
MDA-MB-231Breast Cancer (Triple Negative)~0.005
T-47DBreast Cancer (Luminal A)~0.001
This compound --Data not available-

Note: IC50 values can vary depending on the experimental conditions, including the specific cell line, exposure time, and assay used.

Anti-inflammatory Effects

The anti-inflammatory potential of natural products is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). The following table presents a comparison of the anti-inflammatory activities of Oridonin and Quercetin. While specific NO inhibition data for this compound is not available, studies on other ent-kaurane diterpenoids from Pteris species have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineMethodIC50 (µM)Citation
Oridonin RAW 264.7Griess Assay~5-10
Quercetin BV-2 MicrogliaGriess Assay-
This compound --Data not available-

Note: Quercetin has been shown to inhibit NO production; however, specific IC50 values vary widely depending on the study and experimental conditions.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for the elimination of damaged or cancerous cells. The ability of a compound to induce apoptosis is a key indicator of its anticancer potential. The following table summarizes the apoptotic effects of Oridonin. While quantitative data for this compound is not available, related ent-kaurane diterpenes are known to induce apoptosis.

Table 3: Comparative Apoptosis Induction

CompoundCell LineTreatmentApoptotic Cells (%)Citation
Oridonin TE-820 µM12.5 (Early) + 14.0 (Late)
TE-840 µM20.3 (Early)
TE-240 µM53.72 (Early) + 10.91 (Late)
HGC-2710 µg/mL49.6 ± 3.76
BxPC-38 µg/mL18.3 (Early)
BxPC-332 µg/mL54.8 (Early) + 11.9 (Late)
This compound --Data not available-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols for the key assays cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

The Griess assay is a common method for measuring nitrite (B80452) concentration, an indicator of nitric oxide production.

  • Cell Culture and Stimulation: Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and treat with the test compound for 1 hour before stimulating with an inflammatory agent like LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a 96-well plate and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the evaluation of these natural products.

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds Cytotoxicity Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity->IC50 Determination AntiInflammatory Anti-inflammatory Assay (Griess) NO Inhibition NO Inhibition AntiInflammatory->NO Inhibition Apoptosis Apoptosis Assay (Annexin V/PI) %21 %21 Apoptosis->%21 Kauranetriol This compound Kauranetriol->Cytotoxicity Kauranetriol->AntiInflammatory Kauranetriol->Apoptosis Oridonin Oridonin Oridonin->Cytotoxicity Oridonin->AntiInflammatory Oridonin->Apoptosis Paclitaxel Paclitaxel Paclitaxel->Cytotoxicity Quercetin Quercetin Quercetin->AntiInflammatory Signaling_Pathway Kauranetriol ent-Kaurane Diterpenoid (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Kauranetriol->ROS NFkB NF-κB Pathway Kauranetriol->NFkB Inhibition Apoptosis ↑ Apoptosis ROS->Apoptosis Inflammation ↓ Pro-inflammatory Mediators (e.g., NO) NFkB->Inflammation Caspases Caspase Activation Apoptosis->Caspases Logical_Relationship Start Start: Identify Bioactive Natural Products Screening Primary Screening (e.g., Cytotoxicity) Start->Screening Active Active? Screening->Active Secondary Secondary Assays (Anti-inflammatory, Apoptosis) Active->Secondary Yes Inactive Inactive Active->Inactive No Mechanism Mechanism of Action Studies Secondary->Mechanism Lead Lead Compound Mechanism->Lead

References

Unraveling the Enigmatic Mechanism of 2,6,16-Kauranetriol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of natural product chemistry and drug discovery, the quest to understand the precise mechanisms of action of novel compounds is paramount. This guide offers a comprehensive comparative analysis of 2,6,16-Kauranetriol, a diterpenoid isolated from Pteris cretica, by examining the well-documented biological activities of its structural analogs, the ent-kaurane diterpenoids. Due to a notable absence of direct research on this compound's bioactivity, this report synthesizes existing data on related compounds to elucidate its potential therapeutic pathways.

Researchers and drug development professionals will find a structured overview of the anti-inflammatory, cytotoxic, and hypolipidemic effects exhibited by ent-kaurane diterpenoids, supported by experimental data from various studies. Detailed experimental protocols for key assays are provided to facilitate future research and validation.

Comparative Analysis of Bioactive ent-Kaurane Diterpenoids

The scientific literature suggests that ent-kaurane diterpenoids, the class of compounds to which this compound belongs, possess a range of significant biological activities. Extracts from Pteris cretica, the natural source of this compound, have demonstrated notable anti-inflammatory and cytotoxic effects.[1][2] Furthermore, various ent-kaurane diterpenoids isolated from the Pteris genus and other plant sources have been shown to induce apoptosis and cell cycle arrest in cancer cell lines, highlighting their potential as anti-cancer agents.[3][4][5]

Anti-Inflammatory and Cytotoxic Activities

Studies on crude extracts of Pteris cretica have laid the groundwork for understanding the potential bioactivities of its constituents. Chloroform extracts, in particular, have shown potent anti-inflammatory and cytotoxic properties.

Extract/CompoundBiological ActivityAssayResultsReference
Pteris cretica Chloroform ExtractAnti-inflammatoryCarrageenan-induced rat paw edema45.3% inhibition of edema at 500 mg/kg
Pteris cretica Chloroform ExtractCytotoxicMTT assay against HeLa cellsIC50 of 31.48 µg/mL
Pteris cretica Aqueous ExtractCytotoxicMTT assay against HeLa cellsIC50 of 34.26 µg/mL
Creticolacton A (from P. cretica)CytotoxicMTT assay against HCT-116 cellsIC50 of 22.4 µM
13-hydroxy-2(R),3(R)-pterosin L (from P. cretica)CytotoxicMTT assay against HCT-116 cellsIC50 of 15.8 µM
Hypolipidemic Effects

A study on compounds isolated from Pteris cretica also revealed potential lipid-lowering effects, suggesting a broader therapeutic scope for its constituent diterpenoids.

CompoundBiological ActivityAssayKey FindingReference
New ent-kaurane diterpenoid (17)HypolipidemicTriglyceride assay in 3T3-L1 adipocytesMore potent than the positive control, berberine

Elucidating Potential Mechanisms of Action

Based on the activities of related ent-kaurane diterpenoids, we can hypothesize potential signaling pathways that this compound might modulate. The primary mechanisms appear to revolve around the induction of apoptosis and cell cycle arrest in cancer cells.

Apoptosis Induction Pathway

Many ent-kaurane diterpenoids exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade ent_kaurane ent-Kaurane Diterpenoid (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) ent_kaurane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ent_kaurane->Bax Activates CytoC Cytochrome c Bcl2->CytoC Inhibits Release Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway for ent-kaurane diterpenoids.

Cell Cycle Arrest

Another common mechanism of action for cytotoxic compounds is the halting of the cell cycle, preventing cancer cell proliferation. Ent-kaurane diterpenoids have been shown to induce cell cycle arrest, often at the G2/M phase.

cell_cycle_arrest ent_kaurane ent-Kaurane Diterpenoid (e.g., this compound) p53 p53 Activation ent_kaurane->p53 G2_M G2/M Arrest ent_kaurane->G2_M p21 p21 Expression p53->p21 CDK CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) p21->CDK Inhibits G1_S G1/S Transition CDK->G1_S Promotes

Caption: Hypothesized cell cycle arrest mechanism.

Experimental Protocols

To aid in the validation of the proposed mechanisms for this compound, the following are detailed protocols for key experiments.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory effect of a compound.

Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally.

  • Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cell Culture (e.g., HeLa, HCT-116) Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Animal_Model Animal Model (e.g., Wistar Rats) Compound_Admin Compound Administration Animal_Model->Compound_Admin Inflammation_Induction Inflammation Induction (Carrageenan) Compound_Admin->Inflammation_Induction Measurement Paw Volume Measurement Inflammation_Induction->Measurement Inhibition % Inhibition of Edema Measurement->Inhibition

Caption: Workflow for in vitro and in vivo screening.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests potential anti-inflammatory and cytotoxic properties. The hypothesized mechanisms, centered on the induction of apoptosis and cell cycle arrest, provide a solid foundation for future research.

It is imperative that dedicated studies be undertaken to isolate this compound in sufficient quantities and subject it to a battery of in vitro and in vivo assays, including those detailed in this guide. Such research will be crucial in validating its therapeutic potential and paving the way for its development as a novel pharmacological agent. The data presented herein serves as a roadmap for researchers, scientists, and drug development professionals to embark on the exciting journey of elucidating and validating the mechanism of action of this compound.

References

Benchmarking the Therapeutic Potential of 2,6,16-Kauranetriol Against Clinical Standards in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 2,6,16-Kauranetriol, a novel diterpenoid compound, against established clinical standards for the treatment of inflammatory disorders. Drawing upon existing literature for structurally related kaurane (B74193) diterpenes and established inflammatory pathways, this document outlines a framework for evaluating its efficacy and mechanism of action. The presented data for this compound is based on a hypothetical profile derived from the activities of similar compounds and is intended to guide future experimental investigations.

Executive Summary

Inflammation is a complex biological response implicated in a wide range of debilitating diseases. Current therapeutic strategies, while effective, are often associated with significant side effects, highlighting the need for novel anti-inflammatory agents. This compound, a member of the kaurane diterpene family, represents a promising candidate. This guide benchmarks its potential against two widely used clinical standards: Dexamethasone, a potent corticosteroid, and a specific IKKβ inhibitor, a targeted therapy interfering with the NF-κB signaling pathway. The comparison focuses on in vitro anti-inflammatory efficacy, cytotoxicity, and the mechanism of action.

Data Presentation: Comparative In Vitro Efficacy and Cytotoxicity

The following tables summarize the projected quantitative data for this compound in comparison to Dexamethasone and an IKKβ inhibitor.

Table 1: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)IC₅₀ for NO Production Inhibition (µM)
This compound (Hypothetical)8.512.215.7
Dexamethasone0.10.05> 100
IKKβ Inhibitor (e.g., TPCA-1)1.20.82.5

Table 2: Cytotoxicity in RAW 264.7 Macrophages

CompoundCC₅₀ (µM)Selectivity Index (CC₅₀ / IC₅₀ for TNF-α)
This compound (Hypothetical)> 100> 11.8
Dexamethasone> 200> 2000
IKKβ Inhibitor (e.g., TPCA-1)5041.7

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

Based on studies of related kaurane diterpenes, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical in the production of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1][2] Its activation leads to the transcription of numerous pro-inflammatory genes.[2] Many anti-inflammatory drugs target this pathway.[3][4]

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide array of cellular processes, including inflammation. The three main MAPK families involved in inflammation are ERK, JNK, and p38.

MAPK_Pathway Stimuli Stress, Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: The MAPK signaling cascade in inflammation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of this compound.

In Vitro Anti-Inflammatory Assay

This protocol is designed to evaluate the ability of a test compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.

In_Vitro_Workflow Cell_Culture 1. Culture RAW 264.7 cells Plating 2. Seed cells in 96-well plates Cell_Culture->Plating Pre-treatment 3. Pre-treat with this compound or controls for 1 hour Plating->Pre-treatment Stimulation 4. Stimulate with LPS (1 µg/mL) for 24 hours Pre-treatment->Stimulation Supernatant_Collection 5. Collect cell culture supernatants Stimulation->Supernatant_Collection Cytokine_Measurement 6. Measure TNF-α and IL-6 by ELISA Supernatant_Collection->Cytokine_Measurement NO_Measurement 7. Measure Nitric Oxide using Griess Reagent Supernatant_Collection->NO_Measurement Data_Analysis 8. Calculate IC₅₀ values Cytokine_Measurement->Data_Analysis NO_Measurement->Data_Analysis

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Steps:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Dexamethasone, or the IKKβ inhibitor for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the supernatants for analysis.

  • Cytokine and NO Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. Determine nitric oxide (NO) production by measuring nitrite (B80452) levels using the Griess reagent assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on cell viability.

Cytotoxicity_Workflow Cell_Culture 1. Culture RAW 264.7 cells Plating 2. Seed cells in 96-well plates Cell_Culture->Plating Treatment 3. Treat with various concentrations of test compounds for 24 hours Plating->Treatment MTT_Addition 4. Add MTT solution (0.5 mg/mL) and incubate for 4 hours Treatment->MTT_Addition Formazan_Solubilization 5. Add DMSO to dissolve formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate CC₅₀ values Absorbance_Measurement->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture and Plating: Follow steps 1 and 2 of the in vitro anti-inflammatory assay protocol.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for 24 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC₅₀) from the dose-response curve.

Conclusion and Future Directions

The hypothetical data suggests that this compound possesses promising anti-inflammatory properties with a favorable safety profile. Its potential mechanism of action, through the inhibition of NF-κB and MAPK signaling, aligns with current strategies in anti-inflammatory drug discovery. Further experimental validation is required to confirm these findings and to fully elucidate the therapeutic potential of this compound. Future studies should include in vivo efficacy testing in animal models of inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis) and detailed mechanistic studies to identify its precise molecular targets. This comprehensive approach will be crucial in determining the viability of this compound as a novel therapeutic agent for inflammatory diseases.

References

Safety Operating Guide

Prudent Disposal of 2,6,16-Kauranetriol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery. This document outlines the essential procedures for the proper disposal of 2,6,16-Kauranetriol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guidance is intended for researchers, scientists, and drug development professionals.

Key Operational and Disposal Plan

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations. The following steps provide a general framework for its safe disposal:

  • Consult Institutional Safety Protocols: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and your facility's capabilities.

  • Waste Characterization: Although detailed toxicity data for this compound is limited, it should be treated as a potentially hazardous chemical. Do not dispose of it down the drain or in regular trash.

  • Segregation of Waste:

    • Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled waste container. Information from a similar compound, 16-Kaurene-2,6,15-triol, suggests that it may be dissolved in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Segregate halogenated and non-halogenated solvent waste streams as required by your institution.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any known hazard warnings.

  • Storage: Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, pending pickup by a licensed chemical waste disposal contractor.

  • Personal Protective Equipment (PPE): When handling this compound and its waste, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Quantitative Data Summary

Due to the lack of a specific SDS, quantitative disposal limits for this compound are not available. The following table provides a general framework for waste management based on standard laboratory practices.

Parameter Guideline Rationale
Small Quantities (<1g) Collect in a designated solid chemical waste container.Minimizes risk and ensures containment.
Large Quantities (>1g) Consult EHS for specific packaging and disposal requirements.Larger quantities may require specialized handling and disposal procedures.
Solutions Collect in a designated liquid chemical waste container. Segregate based on solvent (halogenated vs. non-halogenated).Prevents unwanted chemical reactions and facilitates proper disposal by waste management services.

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual compound. Collect this rinse solvent as chemical waste.

  • Washing: Wash the rinsed glassware with a laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_characterize Step 1: Characterize Waste cluster_segregate Step 2: Segregate & Contain cluster_store Step 3: Store Safely cluster_dispose Step 4: Final Disposal start Start: Have this compound Waste solid Solid start->solid liquid Liquid start->liquid solid_container Labeled Solid Waste Container solid->solid_container liquid_container Labeled Liquid Waste Container liquid->liquid_container storage Designated Chemical Waste Storage Area solid_container->storage liquid_container->storage ehs Consult EHS for Pickup by Licensed Waste Contractor storage->ehs

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.